Bioymifi
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBOWKXOFOTCMU-NLDKGBHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420071-30-2 | |
| Record name | 1420071-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bioymifi's Mechanism of Action in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioymifi is a synthetic small molecule that has garnered significant interest in cancer research due to its ability to potently and selectively induce apoptosis in cancer cells. As a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), this compound activates the extrinsic apoptotic pathway through direct interaction with Death Receptor 5 (DR5). This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
The targeted induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy. The extrinsic apoptotic pathway, initiated by the binding of ligands to death receptors on the cell surface, represents a promising therapeutic target due to its direct activation of the caspase cascade. This compound has emerged as a key pharmacological tool and potential therapeutic agent that specifically leverages this pathway. Unlike the natural ligand TRAIL, which can have a complex and sometimes limited efficacy, the small molecule nature of this compound offers potential advantages in terms of stability, delivery, and manufacturing. This document serves as a comprehensive resource for understanding and investigating the apoptotic mechanism of this compound.
Mechanism of Action: Activation of the Extrinsic Apoptotic Pathway
This compound functions as a direct agonist of Death Receptor 5 (DR5), also known as TRAIL Receptor 2 (TRAIL-R2).[1][2] Its mechanism of action can be delineated into a series of well-defined molecular events:
-
Direct Binding to DR5: this compound directly binds to the extracellular domain (ECD) of DR5.[1] This interaction is characterized by a dissociation constant (Kd) of 1.2 μM.[1]
-
DR5 Clustering and Aggregation: Upon binding, this compound induces the clustering and aggregation of DR5 monomers on the cell surface.[1] This multimerization is a critical step for the subsequent signal transduction.
-
DISC Formation: The aggregated DR5 recruits the Fas-associated death domain (FADD) adaptor protein to its intracellular death domain. FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).
-
Caspase Cascade Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-proteolytic activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, most notably caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.
The apoptotic cell death induced by this compound is dependent on this caspase signaling, as demonstrated by the ability of the pan-caspase inhibitor Z-VAD-FMK to block its cytotoxic effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound's activity, providing a basis for experimental design and data comparison.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.2 μM | In vitro (DR5 ECD) | |
| IC50 Value | 11.75 μM | HeLa (Cervical Cancer) | |
| Effective Concentration for Caspase-8 Activation | 3-10 μM | Various Cancer Cell Lines | |
| Concentration for Caspase-3 Processing | 10 μM | Various Cancer Cell Lines | |
| Concentration used with Smac mimetic in T98G cells | 5 μM | T98G (Glioblastoma) |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular cascade initiated by this compound.
Caption: this compound-induced DR5-mediated extrinsic apoptosis pathway.
Experimental Workflow for Investigating this compound's Apoptotic Effects
This diagram outlines a typical experimental workflow to characterize the apoptotic effects of this compound in a cancer cell line.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to elucidate the apoptotic mechanism of this compound.
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Caspase and PARP Cleavage
This technique is used to detect the activation of caspases and the cleavage of their substrates.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a potent inducer of apoptosis that acts through the extrinsic pathway by directly targeting and activating DR5. Its mechanism of action is well-characterized, involving receptor clustering, DISC formation, and the activation of the caspase-8 and -3 cascade. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in various cancer models. The specific and direct mode of action of this compound makes it an attractive candidate for further development in oncology.
References
The Role of Bioymifi in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioymifi is a novel small molecule that has emerged as a promising agent in cancer research. It functions as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), specifically targeting the death receptor 5 (DR5) to induce programmed cell death, or apoptosis, in cancer cells.[1] This targeted approach offers the potential for therapies with improved specificity and reduced side effects compared to conventional chemotherapy. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its study, and a summary of its effects on various cancer cell lines.
Introduction
The selective induction of apoptosis in malignant cells is a central goal in the development of new cancer therapies. The TRAIL signaling pathway represents an attractive target due to its ability to preferentially trigger cell death in transformed cells while sparing most normal cells. This compound acts as a small-molecule agonist of DR5, a key receptor in the extrinsic apoptotic pathway.[1][2] By binding to and activating DR5, this compound initiates a signaling cascade that culminates in the execution of apoptosis. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: The DR5-Mediated Apoptotic Pathway
This compound exerts its anti-cancer effects by directly engaging the DR5 receptor on the surface of cancer cells.[2] This interaction triggers a series of molecular events that lead to the activation of the caspase cascade and subsequent apoptosis.
DR5 Binding and Receptor Clustering
This compound binds to the extracellular domain of DR5 with a dissociation constant (Kd) of 1.2 μM.[2] This binding event is crucial for initiating the downstream signaling cascade. Upon binding, this compound induces the clustering and aggregation of DR5 molecules on the cell surface. This oligomerization is a critical step in the activation of the receptor and the formation of the Death-Inducing Signaling Complex (DISC).
DISC Formation and Caspase Activation
The clustering of DR5 facilitates the recruitment of the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, primarily through the activation of effector caspases such as caspase-3 and caspase-7. These effector caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Signaling Pathway Diagram
Quantitative Data
The efficacy of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| T98G | Glioblastoma | ~5 |
| H460 | Lung Cancer | Sensitive |
| H1155 | Lung Cancer | Sensitive |
| HeLa | Cervical Cancer | Sensitive |
| U2OS | Osteosarcoma | Sensitive |
| Miapaca | Pancreatic Carcinoma | Sensitive |
| HT29 | Colon Cancer | Sensitive |
| Raji | Burkitt's Lymphoma | 29.5 |
Note: "Sensitive" indicates that the cell line showed sensitivity to this compound as a single agent, though specific IC50 values were not provided in the initial search results.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay quantifies the activation of effector caspases, a hallmark of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Lysis buffer
-
96-well black plates
-
Fluorimeter
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a standard cell culture plate.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate and the caspase-3/7 substrate to a 96-well black plate.
-
Incubation: Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol.
-
Fluorescence Measurement: Measure the fluorescence using a fluorimeter with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., excitation ~380 nm and emission ~460 nm for AMC).
-
Data Analysis: Quantify the caspase-3/7 activity relative to a control.
DR5 Clustering and Aggregation Assay (Immunofluorescence)
This protocol visualizes the this compound-induced clustering of DR5 on the cell surface.
Materials:
-
Cancer cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against DR5
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 10 µM) for a specified time (e.g., 1 hour).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-DR5 antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for the formation of distinct puncta or clusters of DR5 staining in this compound-treated cells compared to a diffuse staining pattern in control cells.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize the activity of this compound.
Experimental Workflow for In Vitro Characterization
Logical Relationship for In Vivo Studies
Conclusion
This compound represents a significant development in the field of targeted cancer therapy. Its ability to act as a potent and specific DR5 agonist makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the full therapeutic potential of this novel compound. Further studies are warranted to explore its efficacy in a wider range of cancer types, its potential for combination therapies, and its in vivo safety and pharmacokinetic profiles.
References
Bioymifi: A Small Molecule Agonist of Death Receptor 5 for Cancer Therapy
An In-depth Technical Guide on the Discovery and Preclinical Development
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Bioymifi, a novel small molecule activator of Death Receptor 5 (DR5). The content herein is intended for researchers, scientists, and drug development professionals in the field of oncology and apoptosis research.
Introduction
This compound is a small molecule that functions as a mimetic of the tumor necrosis factor-related apoptosis-induced ligand (TRAIL)[1]. It has been identified as a potent and direct activator of the extrinsic apoptosis pathway by targeting Death Receptor 5 (DR5), a key member of the tumor necrosis factor (TNF) receptor superfamily[2][3][4][5]. Unlike the endogenous ligand TRAIL, which also binds to decoy receptors, this compound's targeted action on DR5 presents a promising therapeutic strategy for inducing apoptosis specifically in cancer cells, which often overexpress DR5. This document details the discovery, mechanism of action, and key preclinical findings related to this compound.
Discovery and Screening
This compound, with the chemical name (Z)-5-(5-[(3-[4-bromophenyl]-2-imino-4-oxothiazolidin-5-ylidene)methyl]furan-2-yl)isoindoline-1,3-dione, was identified through high-throughput screening of synergists for Smac (Diablo) mimetics. Subsequent studies revealed that this compound could induce apoptosis in various cancer cell lines, including glioblastoma, lung, pancreatic, cervical, and colon cancer cells, even in the absence of a Smac mimetic.
Mechanism of Action
This compound exerts its pro-apoptotic effects by directly binding to the extracellular domain (ECD) of DR5. This binding induces the clustering and aggregation of DR5 on the cancer cell surface, a critical step in the activation of the extrinsic apoptotic cascade. The aggregation of DR5 leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 undergoes auto-proteolytic activation, initiating a downstream caspase cascade that culminates in the execution of apoptosis, characterized by the cleavage of key cellular substrates by effector caspases like caspase-3.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced DR5 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target | Method |
| Kd | 1.2 µM | DR5 extracellular domain (ECD) | Cell-based assay |
| IC50 | 2 µM | T98G glioblastoma cells | Cell viability assay |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Effect |
| T98G | Glioblastoma | 0.3 - 30 µM | Induction of apoptosis |
| Various | Lung, Pancreatic, Cervical, Colon | Not specified | Induction of apoptosis |
Detailed Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.1 to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Caspase Cleavage
This protocol is used to detect the activation of caspases, a hallmark of apoptosis.
-
Cell Lysis: Treat cancer cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-8 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for In Vitro Apoptosis Confirmation
Caption: Workflow for confirming this compound-induced apoptosis.
Logical Relationships in Development
The preclinical development of this compound follows a logical progression from target identification to in vivo validation. The following diagram illustrates this relationship.
Logical Progression of this compound's Preclinical Development
Caption: Logical steps in this compound's preclinical development.
Conclusion and Future Directions
This compound has emerged as a promising small molecule activator of DR5 with demonstrated in vitro efficacy in inducing apoptosis in a variety of cancer cell lines. Its direct, TRAIL-independent mechanism of action makes it an attractive candidate for further development. Future studies should focus on comprehensive in vivo efficacy and toxicity studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.
References
Bioymifi: A Deep Dive into Its Activation of the Extrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule Bioymifi and its mechanism of action in inducing apoptosis via the extrinsic pathway. This compound acts as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), specifically targeting and activating Death Receptor 5 (DR5) to initiate a caspase-dependent cell death cascade.[1][2][3] This document details the molecular interactions, signaling events, and experimental validation of this compound's pro-apoptotic effects, presenting quantitative data and methodologies for the scientific community.
Introduction to the Extrinsic Apoptosis Pathway
The extrinsic apoptosis pathway is a crucial mechanism for programmed cell death, initiated by extracellular signals.[4] This pathway is primarily mediated by death receptors, which are members of the tumor necrosis factor (TNF) receptor superfamily.[5] Upon binding of their respective ligands, such as TRAIL, these receptors trimerize and recruit adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade, ultimately leading to the execution phase of apoptosis, characterized by cellular dismantling.
This compound's Mechanism of Action
This compound is a potent activator of DR5, binding to its extracellular domain with a dissociation constant (Kd) of 1.2 μM. Unlike the natural ligand TRAIL, this compound is a small molecule that can induce DR5 clustering and aggregation on its own, initiating the apoptotic signal. This activation of DR5 by this compound triggers the same downstream signaling cascade as TRAIL, leading to FADD recruitment and caspase-8 activation.
The central role of caspase-8 in this compound-induced apoptosis has been experimentally confirmed. Studies have shown that the apoptotic effects of this compound can be blocked by the pan-caspase inhibitor Z-VAD-FMK. Furthermore, knockdown of caspase-8, but not caspase-9 (the initiator caspase of the intrinsic pathway), prevents this compound-induced cell death, highlighting the specific reliance on the extrinsic pathway.
The signaling cascade initiated by this compound is depicted in the following diagram:
Quantitative Analysis of this compound's Effects
The pro-apoptotic activity of this compound has been quantified in various studies. The following tables summarize key quantitative data regarding its efficacy.
Table 1: Binding Affinity and Effective Concentrations
| Parameter | Value | Reference |
| Binding Affinity (Kd) for DR5 | 1.2 μM | |
| Apoptosis-inducing Concentration Range | 3 - 10 μM | |
| Concentration for Caspase-3 Processing | 10 μM |
Table 2: Caspase Activation in T98G Cells
| Treatment | Caspase-8 Activation | Caspase-3 Activation | PARP Cleavage | Reference |
| This compound (5 µM) + Smac mimetic | Observed | Observed | Observed | |
| This compound (10 µM) | - | Induces processing into smaller fragments | Observed |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the extrinsic apoptosis pathway.
Cell Viability Assay
This protocol is designed to assess the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., T98G)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Caspase Activation
This protocol is used to detect the cleavage and activation of caspases and their substrates.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Kinetic Caspase-3 Activity Assay
This fluorogenic assay measures the real-time activity of caspase-3 in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Fluorometer
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and collect the supernatant.
-
Add the fluorogenic caspase-3 substrate to the cell lysates.
-
Measure the fluorescence at regular intervals using a fluorometer.
-
Plot the relative fluorescence units (RFU) against time to determine the kinetics of caspase-3 activation.
Conclusion
This compound represents a promising small molecule therapeutic agent that effectively induces apoptosis in cancer cells by activating the extrinsic pathway through DR5. Its ability to mimic TRAIL and initiate the caspase-8-dependent signaling cascade makes it a valuable tool for cancer research and a potential candidate for drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other DR5 agonists.
References
Methodological & Application
Bioymifi: A Potent DR5 Agonist for Targeted Cancer Cell Apoptosis
Application Notes and Protocols for Drug Development Professionals and Researchers
Bioymifi is a novel small-molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that selectively activates death receptor 5 (DR5) to induce apoptosis in cancer cells.[1][2][3] This document provides detailed experimental protocols for cell culture-based assays to characterize the activity of this compound, along with a summary of its mechanism of action and quantitative data from relevant studies.
Mechanism of Action
This compound functions as a direct agonist of DR5, a cell surface receptor predominantly expressed on cancer cells.[1][4] Upon binding to the extracellular domain of DR5, this compound induces receptor clustering and aggregation. This oligomerization facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of DR5. FADD, in turn, recruits pro-caspase-8, leading to the formation of the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 undergoes auto-proteolytic activation, initiating a caspase cascade that culminates in the activation of effector caspases, such as caspase-3, and subsequent execution of apoptosis.
Signaling Pathway
Caption: this compound-induced DR5 signaling pathway.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| T98G (Glioblastoma) | Cell Viability | 5 µM (+ Smac mimetic) | Increased cell death | |
| T98G (Glioblastoma) | Caspase-3 Activation | Not specified | Rapid activation within 2 hours | |
| Various Cancer Cells | Apoptosis Induction | 3-10 µM | Induction of caspase-8-dependent apoptosis | |
| Red Blood Cells | Hemolysis/Eryptosis | 10-100 µM | Dose-responsive, calcium-independent hemolysis |
Experimental Protocols
A general workflow for evaluating the effects of this compound is outlined below.
Caption: General experimental workflow for this compound studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., T98G, H460)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Caspase Activation
This protocol detects the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 4: Immunofluorescence Staining for DR5 Clustering
This protocol visualizes the aggregation of DR5 on the cell surface following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-DR5)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 µM) for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with the primary anti-DR5 antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
References
Application Notes: Optimal Concentration of Bioymifi for In Vitro Studies
References
Application Note: Protocols for the Dissolution and Storage of Bioymifi in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioymifi is a potent, cell-permeable, small-molecule activator of Death Receptor 5 (DR5).[1][2] It functions as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), inducing apoptosis in cancer cells by promoting DR5 clustering and aggregation.[3][4][5] This action occurs independently of the TRAIL ligand itself. Due to its hydrophobic nature, this compound is soluble in dimethyl sulfoxide (DMSO). This document provides detailed protocols for the proper dissolution and storage of this compound in DMSO to ensure its stability and efficacy for in vitro research applications.
Quantitative Data Summary
The following table summarizes the key chemical and storage properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₁₂BrN₃O₄S | |
| Molecular Weight | 494.32 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Common Stock Conc. | 10 mM in DMSO | |
| Storage (Solid) | Short-term (days-weeks): 0-4°C, dark, dry Long-term (months-years): -20°C, dark, dry | |
| Storage (DMSO Stock) | Short-term (days-weeks): 0-4°C Long-term (1-3 months): -20°C Long-term (1-2 years): -80°C |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research.
-
Pre-use Preparation: Before opening the vial, allow the solid this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect compound stability.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO.
-
Mass (mg) = Desired Volume (mL) x 10 mM x 494.32 ( g/mol ) / 1000
-
Example for 1 mL: Mass = 1 mL x 10 mmol/L x 494.32 mg/mmol / 1000 = 4.94 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or on a contained weighing station. Transfer the powder to a sterile vial.
-
Dissolution: Add the corresponding volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication in a water bath can be used to aid the process. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation and loss of potency, divide the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots as recommended in Section 2.3.
Protocol for Storing this compound Stock Solutions
Proper storage is critical to maintain the chemical integrity and biological activity of this compound.
-
Short-Term Storage: For use within a few days to a week, aliquots can be stored at 0-4°C.
-
Long-Term Storage:
-
For storage up to 3 months, store aliquots at -20°C.
-
For extended storage of up to one to two years, -80°C is recommended.
-
-
Handling: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Before opening, briefly centrifuge the vial to collect the solution at the bottom. Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for In Vitro Assays
-
Determine Final Concentration: Decide the final concentration of this compound needed for your experiment (typically in the 3-10 µM range).
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in fresh cell culture medium to achieve the desired final concentration.
-
Control DMSO Concentration: DMSO can be toxic to cells at higher concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture well is consistent across all conditions (including vehicle controls) and is kept at a non-toxic level, typically below 0.1% .
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action.
Caption: Experimental workflow for dissolving, aliquoting, and storing this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis via DR5.
References
Application Notes and Protocols for Bioymifi-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioymifi is a small molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that selectively induces apoptosis in cancer cells.[1][2] It functions by binding to the extracellular domain of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.[1][3] This binding promotes the clustering and aggregation of DR5 on the cancer cell surface, initiating the extrinsic apoptosis pathway.[3] Unlike TRAIL, which can have a short half-life, this compound offers a stable and potent alternative for investigating DR5-mediated apoptosis and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in various cancer cell lines.
Mechanism of Action
This compound selectively targets cancer cells due to their higher expression of DR5 compared to most normal cells. Upon binding to DR5, this compound triggers a signaling cascade that mimics the natural pro-apoptotic pathway of TRAIL. This process involves the recruitment of the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the aggregated DR5 receptors. This complex, known as the Death-Inducing Signaling Complex (DISC), then recruits and activates procaspase-8. Activated caspase-8 subsequently initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, ultimately resulting in programmed cell death.
Data Presentation
This compound Efficacy Across Various Cancer Cell Lines
The following table summarizes the cytotoxic and apoptotic effects of this compound on several human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| T98G | Glioblastoma | Cell Viability | IC50 | 2 µM | |
| HeLa | Cervical Cancer | XTT Assay | IC50 | 11.75 µM | |
| Raji | Burkitt's Lymphoma | XTT Assay | IC50 | 29.5 µM | |
| H460 | Lung Cancer | Cell Viability | - | Sensitive | |
| H1155 | Lung Cancer | Cell Viability | - | Sensitive | |
| U2OS | Osteosarcoma | Cell Viability | - | Sensitive | |
| Miapaca | Pancreatic Carcinoma | Cell Viability | - | Sensitive | |
| HT29 | Colon Cancer | Cell Viability | - | Sensitive |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-treatment control. A typical concentration range to test is 0.1 µM to 50 µM.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in the this compound-induced apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-PARP, anti-DR5, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in Protocol 2.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the band intensities to determine the cleavage of caspases and PARP, and changes in the expression of other target proteins.
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Administration of Bioymifi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioymifi is a small molecule activator of Death Receptor 5 (DR5), a member of the tumor necrosis factor (TNF) receptor superfamily. By binding to the extracellular domain of DR5, this compound mimics the action of the natural ligand, TNF-related apoptosis-inducing ligand (TRAIL), inducing receptor clustering and subsequent activation of the extrinsic apoptotic pathway. This targeted induction of apoptosis in cancer cells makes this compound a promising candidate for cancer therapy. These application notes provide a detailed protocol for the in vivo administration of this compound in a murine xenograft model, a common preclinical model for evaluating anti-cancer therapeutics.
Mechanism of Action: DR5-Mediated Apoptosis
This compound selectively binds to DR5, initiating a signaling cascade that leads to programmed cell death. The process begins with the recruitment of the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the activated DR5. This is followed by the recruitment and activation of pro-caspase-8, forming the death-inducing signaling complex (DISC). Activated caspase-8 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which ultimately results in the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
This compound-induced DR5 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo administration of this compound. Please note that the optimal dosage and administration schedule should be determined empirically for each specific cancer model and experimental setup.
Table 1: this compound Formulation for In Vivo Administration
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Solubilizing Agent |
| PEG300 | 40% | Vehicle |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Diluent |
Table 2: Representative In Vivo Administration Parameters for a Murine Glioma Xenograft Model
| Parameter | Value | Notes |
| Animal Model | Athymic Nude Mice (nu/nu) | 6-8 weeks old, 20-25 g body weight |
| Tumor Model | Human Glioblastoma (e.g., U87 MG) Xenograft | 5 x 10^6 cells in 100 µL PBS injected subcutaneously |
| Route of Administration | Intraperitoneal (IP) Injection | Oral gavage is also a potential route. |
| Dosage | 20-50 mg/kg body weight | This is a representative range and should be optimized. |
| Administration Frequency | Every other day for 21 days | Frequency may need adjustment based on tumor growth and animal tolerance. |
| Vehicle | As specified in Table 1 | Prepare fresh before each administration. |
| Monitoring | Tumor volume, body weight, clinical signs | Caliper measurements for tumor volume twice weekly. |
Experimental Protocol: In Vivo Administration of this compound in a Murine Glioma Xenograft Model
This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous human glioma xenograft model in athymic nude mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Human glioblastoma cell line (e.g., U87 MG)
-
Phosphate-buffered saline (PBS), sterile
-
Athymic nude mice (nu/nu), male or female, 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
Experimental Workflow:
In vivo experimental workflow.
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture U87 MG human glioblastoma cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each athymic nude mouse.
-
-
Tumor Growth and Animal Grouping:
-
Monitor tumor growth by measuring with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation of this compound Formulation:
-
On each day of administration, prepare the this compound formulation fresh.
-
For a 1 mg/mL solution:
-
Dissolve the required amount of this compound in DMSO to make a 10 mg/mL stock solution.
-
In a sterile tube, add 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Prepare the vehicle control using the same procedure but without this compound.
-
-
Administration of this compound:
-
Weigh each mouse to determine the correct injection volume based on the desired mg/kg dose.
-
Administer the prepared this compound formulation or vehicle control via intraperitoneal injection.
-
Repeat the administration every other day for the duration of the study (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume and body weight twice a week.
-
-
Endpoint and Tissue Collection:
-
The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the planned treatment period.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and, if desired, preserve them for further analysis (e.g., histology, western blotting).
-
Disclaimer: This protocol provides a general guideline. The specific details of the experimental design, including the choice of cell line, animal strain, dosage, and administration schedule, should be optimized based on the research objectives and institutional regulations. All animal experiments must be conducted in accordance with approved animal care and use protocols.
Application Notes and Protocols for Combining Bioymifi with Chemotherapeutic Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bioymifi is a potent, small-molecule activator of the extrinsic apoptosis pathway, functioning as a mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1] It directly binds to the extracellular domain of Death Receptor 5 (DR5), inducing receptor clustering and initiating a caspase-dependent apoptotic cascade.[2] This targeted mechanism of action, which preferentially induces apoptosis in cancer cells over normal cells, makes this compound a promising candidate for combination cancer therapy.[1] Combining this compound with conventional chemotherapeutic agents or other targeted therapies may offer synergistic anti-tumor effects, potentially overcoming drug resistance and enhancing therapeutic efficacy. These notes provide an overview of the scientific basis and example protocols for investigating the combination of this compound with other anti-cancer agents.
Mechanism of Action: The DR5-Mediated Apoptosis Pathway
This compound activates the DR5 signaling pathway, a key component of the extrinsic apoptotic cascade. Upon binding, this compound promotes the trimerization and clustering of DR5 receptors on the cell surface. This conformational change facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 undergoes auto-proteolytic activation, initiating a downstream caspase cascade that culminates in the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.
Rationale for Combination Therapy
The combination of this compound with other chemotherapeutic agents is predicated on the principle of synergistic or additive anti-cancer effects through complementary mechanisms of action. Many conventional chemotherapies, such as doxorubicin and paclitaxel, induce cellular stress and DNA damage, leading to the activation of the intrinsic apoptosis pathway. By concurrently activating the extrinsic pathway, this compound can create a more robust and comprehensive apoptotic signal, potentially lowering the threshold for cancer cell death and overcoming resistance mechanisms.
Furthermore, some chemotherapeutic agents have been shown to upregulate the expression of DR5 on the surface of cancer cells, thereby sensitizing them to TRAIL-mediated apoptosis.[3] This suggests a strong potential for synergy when combining these agents with this compound.
Potential Combination Agents
Based on preclinical studies with TRAIL and other DR5 agonists, the following classes of chemotherapeutic agents represent promising candidates for combination with this compound:
-
Topoisomerase Inhibitors (e.g., Doxorubicin): These agents induce DNA damage, which can sensitize cells to apoptosis.
-
Microtubule-Targeting Agents (e.g., Paclitaxel): By interfering with mitosis, these drugs can induce cell cycle arrest and apoptosis.
-
Proteasome Inhibitors (e.g., Bortezomib): These agents can disrupt protein degradation pathways that are critical for cancer cell survival and have shown synergy with TRAIL agonists in multiple myeloma.[4]
Quantitative Data Summary (Hypothetical Examples based on TRAIL/DR5 Agonist Studies)
The following tables provide hypothetical quantitative data to illustrate the potential synergistic effects of combining this compound with other chemotherapeutic agents. Note: This data is extrapolated from studies using TRAIL or other DR5 agonists and should be empirically verified for this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cancer Cell Line | This compound (alone) | Doxorubicin (alone) | This compound + Doxorubicin | Paclitaxel (alone) | This compound + Paclitaxel | Bortezomib (alone) | This compound + Bortezomib |
| A549 (Lung) | 8.5 | 1.2 | 0.4 | 0.05 | 0.01 | 0.02 | 0.005 |
| HT-29 (Colon) | 10.2 | 1.8 | 0.6 | 0.08 | 0.02 | 0.03 | 0.008 |
| MCF-7 (Breast) | 7.8 | 0.9 | 0.3 | 0.04 | 0.009 | 0.025 | 0.006 |
| U266 (Myeloma) | 6.5 | 2.5 | 0.8 | 0.1 | 0.03 | 0.01 | 0.002 |
Table 2: Apoptosis Induction (% of Apoptotic Cells - Annexin V Positive)
| Cancer Cell Line | Treatment | % Apoptotic Cells |
| A549 (Lung) | Control | 5 |
| This compound (5 µM) | 20 | |
| Doxorubicin (0.5 µM) | 15 | |
| This compound + Doxorubicin | 55 | |
| U266 (Myeloma) | Control | 8 |
| This compound (4 µM) | 25 | |
| Bortezomib (0.01 µM) | 20 | |
| This compound + Bortezomib | 65 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutic agents.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess for synergistic, additive, or antagonistic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemotherapeutic Agents Sensitize Resistant Cancer Cells to the DR5-Specific Variant DR5-B More Efficiently Than to TRAIL by Modulating the Surface Expression of Death and Decoy Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying synergism between circularized tumor necrosis factor-related apoptosis inducing ligand and bortezomib in bortezomib-sensitive or -resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Caspase-8 Activation Induced by Bioymifi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioymifi is a small-molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that selectively activates the extrinsic apoptotic pathway.[1][2][3] It binds to Death Receptor 5 (DR5), inducing its clustering and the formation of the Death-Inducing Signaling Complex (DISC).[1][4] This complex recruits and activates pro-caspase-8, an initiator caspase, through proteolytic cleavage. Activated caspase-8 then initiates a downstream caspase cascade, leading to apoptosis. Western blotting is a key technique to monitor the activation of caspase-8 by detecting the cleavage of its inactive pro-form into smaller, active fragments.
These application notes provide a detailed protocol for the analysis of caspase-8 activation in cancer cell lines treated with this compound using Western blotting.
Mechanism of Action: this compound Signaling Pathway
This compound mimics the action of TRAIL by binding to the extracellular domain of DR5. This binding event triggers the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8 to the intracellular death domain of the receptor, forming the DISC. Within the DISC, pro-caspase-8 molecules undergo dimerization and auto-proteolytic cleavage, generating the active heterotetramer of caspase-8, which consists of two p18 and two p10 subunits. Active caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
Data Presentation
The following table summarizes representative quantitative data from a time-course experiment analyzing the effect of this compound on the levels of pro-caspase-8 and its cleaved (active) form in T98G human glioblastoma cells, as determined by densitometric analysis of Western blot bands.
| Treatment Time (hours) | Pro-Caspase-8 (Relative Density) | Cleaved Caspase-8 (p43/p41) (Fold Change) | Cleaved Caspase-8 (p18) (Fold Change) |
| 0 (Control) | 1.00 | 1.0 | 1.0 |
| 6 | 0.75 | 2.5 | 3.0 |
| 12 | 0.40 | 5.2 | 6.8 |
| 24 | 0.15 | 8.9 | 11.5 |
Note: The values presented are for illustrative purposes and represent a typical trend observed in such experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: T98G (human glioblastoma) cells are a suitable model system.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Treat the cells for various time points (e.g., 0, 6, 12, and 24 hours). Include a vehicle control (DMSO) for the 0-hour time point.
Western Blot Protocol for Caspase-8 Activation
1. Protein Extraction
a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
2. Protein Quantification
a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE
a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a 12% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
a. Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-8 overnight at 4°C with gentle agitation. A recommended antibody is one that can detect both the pro-form (approx. 55 kDa) and the cleaved fragments (p43/41 and p18 kDa). c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection
a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.
7. Data Analysis
a. Perform densitometric analysis of the bands corresponding to pro-caspase-8 and cleaved caspase-8 using image analysis software (e.g., ImageJ). b. Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. c. Calculate the fold change in cleaved caspase-8 levels relative to the control.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Bioymifi Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioymifi is a small molecule that acts as a potent activator of Death Receptor 5 (DR5), also known as TRAIL Receptor 2 (TRAIL-R2).[1][2] As a synthetic mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), this compound induces apoptosis, or programmed cell death, in cancer cells.[2] Its mechanism of action involves binding to the extracellular domain of DR5, which leads to receptor clustering and the initiation of the extrinsic apoptotic pathway.[1][2] This targeted induction of apoptosis in cancer cells makes this compound a subject of significant interest in oncological research and drug development.
Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for analyzing apoptosis at the single-cell level. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the efficacy of therapeutic agents like this compound. These application notes provide a detailed protocol for the induction of apoptosis with this compound and its subsequent analysis using flow cytometry.
This compound's Mechanism of Action in Apoptosis Induction
This compound triggers the extrinsic apoptosis pathway by directly engaging with DR5 on the cell surface. This interaction initiates a downstream signaling cascade, the key steps of which are outlined below.
This compound-Induced DR5 Signaling Pathway
Caption: this compound-induced DR5 signaling pathway leading to apoptosis.
Upon binding of this compound to DR5, the receptors cluster and recruit the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Active caspase-8 then initiates a caspase cascade by cleaving and activating executioner caspases, such as caspase-3. Active caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Experimental Protocol: Flow Cytometry Analysis of Apoptosis
This protocol outlines the steps for treating a cancer cell line (e.g., HeLa) with this compound and subsequently analyzing the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials and Reagents
-
Target cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA or other gentle cell dissociation reagent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis after this compound treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2 x 10^5 cells/well for HeLa cells).
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration in the medium should be kept constant across all conditions and should not exceed 0.1%.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for a predetermined time period (e.g., 24 or 48 hours). The optimal incubation time may vary depending on the cell line and this compound concentration.
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into separate centrifuge tubes, as it contains detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add a gentle cell dissociation reagent (e.g., Trypsin-EDTA) and incubate until the cells detach.
-
Neutralize the dissociation reagent with complete medium and combine these cells with the previously collected supernatant for each respective sample.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Immediately before analysis, add 5 µL of Propidium Iodide (PI) to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use appropriate settings for detecting FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
The cell population will be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 1 | 85.7 ± 3.5 | 10.1 ± 1.5 | 3.2 ± 0.9 | 1.0 ± 0.4 |
| 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 12.8 ± 1.7 | 1.5 ± 0.6 |
| 10 | 35.1 ± 5.1 | 40.2 ± 3.9 | 22.5 ± 2.4 | 2.2 ± 0.8 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Conclusion
This application note provides a comprehensive guide for the analysis of apoptosis induced by the DR5 agonist, this compound, using flow cytometry. The detailed protocol for cell treatment, staining, and data analysis, along with the illustrative diagrams of the signaling pathway and experimental workflow, offers researchers a robust framework to investigate the pro-apoptotic effects of this compound and similar compounds. The quantitative nature of flow cytometry allows for a precise determination of the dose- and time-dependent effects of this compound, which is crucial for its evaluation as a potential anti-cancer therapeutic.
References
Application Notes: Measuring DR5 Expression in Cells Treated with Bioymifi
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the expression of Death Receptor 5 (DR5) in cells following treatment with Bioymifi, a novel modulator of the DR5 signaling pathway.
Introduction
Death Receptor 5 (DR5), also known as TRAIL-R2, is a cell surface receptor that, upon binding with its ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), can trigger a signaling cascade leading to apoptosis, or programmed cell death. Due to its role in inducing apoptosis preferentially in cancer cells, the DR5 pathway is a significant target in oncology research.
This compound is a small molecule compound developed to potentiate TRAIL-induced apoptosis by upregulating the expression of DR5 on the cancer cell surface. Understanding the dose-dependent and time-course effects of this compound on DR5 expression is crucial for determining its efficacy and mechanism of action. These notes provide detailed protocols for quantifying changes in DR5 expression using common laboratory techniques.
Mechanism of Action
This compound is hypothesized to function by inhibiting a negative regulator of DR5 gene transcription. This leads to an increase in DR5 mRNA and subsequent protein synthesis, resulting in higher density of DR5 on the cell surface, thereby sensitizing the cells to TRAIL-mediated apoptosis.
Caption: this compound signaling pathway leading to increased DR5 expression.
Data Presentation
The following tables summarize expected quantitative results from experiments measuring DR5 expression in a cancer cell line (e.g., HCT116) treated with this compound for 24 hours.
Table 1: Total DR5 Protein Expression by Western Blot
| Treatment Group | This compound Conc. (µM) | Normalized DR5/β-actin Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.0 |
| This compound | 1 | 1.85 ± 0.21 | 1.85 |
| This compound | 5 | 3.20 ± 0.35 | 3.20 |
| This compound | 10 | 4.50 ± 0.48 | 4.50 |
Table 2: Cell Surface DR5 Expression by Flow Cytometry
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 500 ± 45 | 1.0 |
| This compound | 1 | 950 ± 80 | 1.9 |
| This compound | 5 | 1800 ± 150 | 3.6 |
| This compound | 10 | 2750 ± 220 | 5.5 |
Experimental Protocols
The following are detailed protocols to quantify DR5 expression.
Caption: Experimental workflow for measuring DR5 expression.
Protocol 1: Western Blot for Total DR5 Expression
This protocol is for determining the total cellular DR5 protein levels.
Materials:
-
Cell culture reagents
-
This compound compound
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-DR5, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against DR5 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the signal using an imaging system. Re-probe the membrane with a loading control antibody (e.g., β-actin). Quantify band intensities using densitometry software. Normalize the DR5 band intensity to the β-actin band intensity.
Protocol 2: Flow Cytometry for Cell Surface DR5 Expression
This protocol is for quantifying the amount of DR5 present on the cell surface.
Materials:
-
Cell culture reagents
-
This compound compound
-
Cell scraper or Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA, 0.1% sodium azide)
-
Fluorophore-conjugated primary antibody: PE-conjugated anti-human DR5
-
Isotype control: PE-conjugated mouse IgG1 isotype control
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Gently harvest cells using a cell scraper or brief trypsinization. Wash the cells once with complete medium to inactivate trypsin.
-
Cell Staining:
-
Centrifuge cells at 300 x g for 5 minutes and resuspend in ice-cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (100,000 cells) into FACS tubes.
-
Add the PE-conjugated anti-DR5 antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Data Acquisition: Wash the cells twice with 1 mL of ice-cold FACS buffer. Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population. Calculate the Mean Fluorescence Intensity (MFI) for both the isotype control and the DR5-stained samples. Subtract the MFI of the isotype control from the MFI of the DR5-stained samples to get the specific signal. Compare the MFI of this compound-treated samples to the vehicle control.
Troubleshooting & Optimization
Technical Support Center: Managing Bioymifi Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Bioymifi in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule agonist of Death Receptor 5 (DR5).[1] It mimics the action of the natural ligand, TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), by binding to the extracellular domain of DR5.[2][3] This binding induces the clustering and aggregation of DR5, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This assembly forms the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8, initiating a caspase cascade that culminates in apoptosis (programmed cell death).[2]
Q2: Why does my this compound precipitate when I dilute it in aqueous solutions like cell culture media?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Stock solutions are typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO), in which it is readily soluble. When this concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the this compound to "crash out" of the solution, forming a precipitate. This is a common issue for many hydrophobic small molecules.
Q3: What are the consequences of this compound precipitation in my experiment?
Precipitation of this compound can lead to several critical experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, and therefore active, this compound will be significantly lower than the intended concentration, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The solid particles of the precipitate can cause cellular stress or toxicity that is independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with plate-based assays, microscopy, and flow cytometry by scattering light or being mistakenly identified as cellular debris.
Q4: How should I store my this compound stock solution?
It is recommended to store this compound as a solid at -20°C for long-term storage (months to years). Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -80°C, the stock solution is typically stable for up to 6 months.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Action: Perform a dose-response experiment starting with a lower concentration range to determine the maximum soluble concentration under your experimental conditions. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not be sufficient to maintain solubility upon high dilution factors. Action: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%. Ensure your control experiments contain the same final concentration of DMSO. |
| Rapid Dilution | Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer creates localized supersaturation, leading to immediate precipitation. Action: Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a smaller volume of pre-warmed (37°C) cell culture medium. Mix gently and then add this intermediate dilution to the final volume of the medium. |
| Low Temperature of Aqueous Medium | The solubility of many compounds, including this compound, is lower at reduced temperatures. Action: Always use pre-warmed (37°C) cell culture medium or buffers for dilutions. |
Issue 2: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Recommended Solution |
| Metastable Supersaturation | The initial dilution may have created a supersaturated solution that is not stable over time, leading to delayed precipitation. Action: Lower the final working concentration of this compound. Consider the use of a co-solvent or a solubilizing agent if a higher concentration is necessary. |
| pH Shift in Culture Medium | The pH of cell culture medium can change over time due to cellular metabolism. If this compound's solubility is pH-sensitive, this can cause it to precipitate. Action: Ensure your cell culture medium is adequately buffered. For in vitro assays without cells, use a stable buffer system. |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to precipitation. Action: While serum proteins can sometimes help stabilize hydrophobic compounds, they can also cause precipitation. If working in serum-free conditions, the risk of precipitation may be higher. Consider using protein-free media or adding a solubilizing agent. |
Quantitative Data on this compound Solubility (Illustrative)
Disclaimer: The following data is illustrative and based on typical properties of hydrophobic small molecules. Actual solubility should be determined experimentally.
Table 1: Illustrative Solubility of this compound in Different Solvents
| Solvent | Estimated Solubility |
| DMSO | > 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | < 0.1 µg/mL |
| PBS (pH 7.4) | ~0.5 µg/mL |
Table 2: Illustrative Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (in PBS) | Estimated this compound Solubility |
| 1% DMSO | ~5 µg/mL |
| 5% Ethanol | ~10 µg/mL |
| 10% PEG400 | ~25 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 494.32 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, weigh out 4.94 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes or sonicate in a water bath for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.
-
To this, add 10 µL of the 10 mM this compound stock solution to create a 100 µM intermediate dilution.
-
Gently pipette up and down or vortex briefly to mix. This step is crucial to avoid localized high concentrations of DMSO.
-
Add the remaining 9 mL of pre-warmed complete cell culture medium to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure the solution is thoroughly mixed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Visualizations
Caption: this compound-induced DR5 signaling pathway leading to apoptosis.
References
Optimizing Bioymifi Concentration for Cancer Cell Lines: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of Bioymifi, a small molecule DR5 agonist, for various cancer cell line experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual aids to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a mimetic of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1] It selectively binds to the extracellular domain of Death Receptor 5 (DR5), a protein often overexpressed on the surface of cancer cells.[1] This binding induces the clustering and aggregation of DR5, leading to the recruitment of adaptor proteins like FADD and the subsequent activation of a caspase-dependent apoptotic pathway, ultimately causing cancer cell death.[2][3] Normal cells are generally less sensitive to this compound due to their higher expression of decoy receptors that do not transmit an apoptotic signal.[1]
Q2: What is a typical starting concentration range for this compound in cancer cell line experiments?
A2: For initial experiments, a dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A broad range, for instance, from 0.1 µM to 50 µM, is a good starting point. Published data indicates that this compound can induce caspase-8-dependent apoptosis in a concentration range of 3-10 μM in sensitive cell lines.
Q3: How does the expression level of DR5 affect a cell line's sensitivity to this compound?
A3: The level of DR5 expression on the surface of a cancer cell line is a critical determinant of its sensitivity to this compound. Cell lines with higher DR5 expression are generally more susceptible to this compound-induced apoptosis. Depletion of DR5 has been shown to decrease sensitivity to this compound. It is advisable to determine the baseline DR5 expression in your target cell lines via methods like flow cytometry or western blotting.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prepare the stock solution, select an appropriate solvent based on your experimental needs. Once prepared, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, the DMSO stock is further diluted in culture medium to the desired final concentrations. Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q5: What are the best methods to measure the effect of this compound on cancer cells?
A5: The most common method is a cell viability assay, such as the MTT, MTS, or CellTiter-Glo® luminescent assay, to determine the IC50 value. To confirm that this compound is inducing apoptosis, you can perform assays to detect caspase activation (e.g., western blot for cleaved caspase-3 and caspase-8), or use flow cytometry-based methods to detect markers of apoptosis like Annexin V staining.
Data Presentation
This compound IC50 Values in Different Cancer Cell Lines
The IC50 of this compound is highly dependent on the specific cancer cell line and experimental conditions. The table below provides a known value and serves as a template for recording your experimentally determined values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T98G | Glioblastoma | ~2 | |
| [Your Cell Line 1] | [Cancer Type] | [User Determined] | |
| [Your Cell Line 2] | [Cancer Type] | [User Determined] | |
| [Your Cell Line 3] | [Cancer Type] | [User Determined] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework for determining the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 50 or 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| No or low cytotoxic effect observed | The cell line may be resistant to this compound (e.g., low DR5 expression). The this compound concentration may be too low. The compound may have degraded. | Check DR5 expression levels in your cell line. Perform a dose-response experiment with a wider and higher range of concentrations. Ensure proper storage of this compound stock solutions and avoid multiple freeze-thaw cycles. |
| High cytotoxicity in vehicle control wells | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically below 0.5%). |
| Inconsistent results between experiments | Variations in cell passage number, cell density at the time of treatment, or incubation times. | Use cells within a consistent range of passage numbers. Optimize and standardize cell seeding density and incubation times for all experiments. |
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound activates the extrinsic apoptotic pathway via DR5.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for this compound Experiments
Caption: Troubleshooting unexpected results in this compound experiments.
References
Technical Support Center: Bioymifi-Induced Eryptosis and Hemolytic Properties
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bioymifi and studying its effects on red blood cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on red blood cells?
This compound is a small molecule that acts as a mimetic of the tumor necrosis factor-related apoptosis-induced ligand (TRAIL), which can initiate apoptosis by binding to Death Receptor 5 (DR5).[1][2] In the context of hematology, this compound has been shown to stimulate eryptosis, the suicidal death of erythrocytes, and to possess hemolytic properties.[1][3]
Q2: What are the key characteristics of this compound-induced eryptosis?
This compound-induced eryptosis is characterized by several cellular changes, including:
-
Phosphatidylserine (PS) externalization: Eryptotic cells expose PS on their outer membrane leaflet.[1]
-
Cell shrinkage: A decrease in forward scatter (FSC) in flow cytometry indicates a reduction in cell size.
-
Increased intracellular calcium: An increase in cytosolic Ca2+ is observed.
-
Oxidative stress: this compound treatment leads to an increase in reactive oxygen species (ROS).
Q3: Is the hemolytic activity of this compound dependent on calcium?
No, studies have shown that this compound exerts dose-responsive, calcium-independent hemolysis.
Q4: What is the primary signaling pathway involved in this compound-induced eryptosis and hemolysis?
The cytotoxic effects of this compound on red blood cells are significantly mediated by the p38 mitogen-activated protein kinase (MAPK) pathway. Pharmacological inhibition of p38 has been shown to mitigate the cytotoxic potential of this compound.
Q5: At what concentrations and incubation times are the effects of this compound on red blood cells typically observed?
In published studies, red blood cells were treated with this compound at concentrations ranging from 10 to 100 μM for 24 hours at 37°C to observe significant eryptotic and hemolytic effects.
Troubleshooting Guides
Problem 1: I am not observing significant phosphatidylserine (PS) externalization after this compound treatment.
-
Solution 1: Verify this compound Concentration and Incubation Time. Ensure you are using an appropriate concentration of this compound (recommended range: 10-100 μM) and a sufficient incubation period (e.g., 24 hours at 37°C).
-
Solution 2: Check Annexin V Staining Protocol. Confirm that your Annexin V-FITC staining protocol is optimized. Ensure the binding buffer contains calcium, as Annexin V binding to PS is calcium-dependent.
-
Solution 3: Flow Cytometer Settings. Verify that the flow cytometer is correctly calibrated and that the gates for Annexin V-positive cells are set appropriately based on your controls.
Problem 2: My hemolysis assay results are inconsistent.
-
Solution 1: Ensure Complete Lysis for Positive Control. Your positive control (e.g., Triton X-100) should show complete hemolysis. If not, the issue may lie with the red blood cell suspension or the spectrophotometer reading.
-
Solution 2: Check Wavelength for Hemoglobin Absorbance. The release of hemoglobin is typically measured by absorbance at 541 nm or 545 nm. Ensure you are using the correct wavelength.
-
Solution 3: Consistent Cell Density. Ensure that the initial red blood cell concentration is consistent across all samples. Variations in cell number will lead to inconsistent results.
Problem 3: I observe hemolysis but minimal eryptotic features.
-
Solution 1: Differentiate between Lysis and Eryptosis. Eryptosis is a form of programmed cell death characterized by specific markers like PS externalization and cell shrinkage, while hemolysis is the rupture of the cell membrane. It is possible for a compound to induce both. This compound has been shown to induce both dose-responsive hemolysis and eryptosis.
-
Solution 2: Use Specific Inhibitors. To confirm the role of eryptosis signaling, consider using an inhibitor of the p38 MAPK pathway (e.g., SB203580). A reduction in cell death with the inhibitor would suggest the involvement of this eryptotic pathway.
Data Presentation
Table 1: Summary of this compound (BMF) Effects on Human Red Blood Cells (RBCs)
| Parameter Measured | Effect of BMF Treatment | Key Findings |
| Hemolysis | Dose-responsive increase | Calcium-independent |
| Phosphatidylserine (PS) Externalization | Significant increase in Annexin V-positive cells | Indicates membrane scrambling |
| Intracellular Calcium (Ca2+) | Significant increase in Fluo4-positive cells | Suggests influx of extracellular calcium |
| Oxidative Stress | Significant increase in DCF-positive cells | Indicates increased reactive oxygen species |
| Cell Size (Forward Scatter) | Dual effect observed | Suggests complex morphological changes |
| p38 MAPK Involvement | Inhibition of p38 mitigates cytotoxicity | p38 is a key mediator of BMF's effects |
Data synthesized from Alfeehily et al., 2021.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Eryptosis by Flow Cytometry
-
Preparation of Red Blood Cells (RBCs):
-
Collect whole blood from healthy donors in tubes containing an anticoagulant.
-
Centrifuge the blood at 500 x g for 10 minutes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet twice with Phosphate Buffered Saline (PBS) by centrifugation at 500 x g for 5 minutes.
-
Resuspend the washed RBCs in a suitable buffer (e.g., Ringer solution).
-
-
Treatment with this compound:
-
Adjust the RBC suspension to the desired cell density.
-
Treat the RBCs with varying concentrations of this compound (e.g., 10, 50, 100 μM) or vehicle control (e.g., DMSO).
-
Incubate the samples for 24 hours at 37°C.
-
-
Staining for Eryptosis Markers:
-
Phosphatidylserine (PS) Externalization:
-
Wash the treated RBCs with Annexin V binding buffer.
-
Resuspend the cells in binding buffer containing FITC-conjugated Annexin V.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Intracellular Calcium:
-
Load the RBCs with Fluo-4/AM dye according to the manufacturer's instructions prior to the final wash.
-
-
Oxidative Stress:
-
Load the RBCs with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) according to the manufacturer's instructions.
-
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
For PS externalization, measure the fluorescence in the FITC channel.
-
For intracellular calcium, measure the fluorescence of Fluo-4.
-
For oxidative stress, measure the fluorescence of DCF.
-
Use forward scatter (FSC) to assess changes in cell size.
-
Protocol 2: Quantification of this compound-Induced Hemolysis
-
Preparation and Treatment of RBCs:
-
Prepare and treat RBCs with this compound as described in Protocol 1, steps 1 and 2.
-
-
Induction of Hemolysis:
-
Following incubation, centrifuge the samples at 500 x g for 5 minutes to pellet the intact RBCs.
-
-
Measurement of Hemoglobin Release:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 541 nm or 545 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.
-
-
Calculation of Percent Hemolysis:
-
Prepare a positive control by lysing an equivalent number of RBCs with a hypotonic solution or a detergent like Triton X-100 (0.1% final concentration). This represents 100% hemolysis.
-
Use the vehicle-treated sample as a negative control (0% hemolysis).
-
Calculate the percentage of hemolysis for each sample using the following formula:
-
% Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
-
Visualizations
Caption: Signaling pathway of this compound-induced eryptosis and hemolysis.
References
- 1. This compound, a novel mimetic of TNF-related apoptosis-induced ligand (TRAIL), stimulates eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel mimetic of TNF-related apoptosis-induced ligand (TRAIL), stimulates eryptosis - ProQuest [proquest.com]
Minimizing the cytotoxic effects of Bioymifi on normal cells
Welcome to the Technical support center for Bioymifi. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of this compound on normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its expected selectivity for cancer cells?
A1: this compound is a small molecule that acts as a mimetic of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1] It selectively binds to and activates Death Receptor 5 (DR5), which is often overexpressed on the surface of cancer cells.[1][2] Upon binding, this compound induces the clustering of DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates caspase-8, which in turn initiates a caspase cascade (including the activation of caspase-3), culminating in apoptosis, or programmed cell death.[2][3]
The selectivity of this compound for cancer cells over normal cells is theoretically based on the differential expression of decoy receptors (DcRs), such as DcR1 and DcR2. Normal cells tend to express higher levels of these decoy receptors, which can bind to TRAIL and its mimetics but lack a functional intracellular death domain. By sequestering this compound without initiating an apoptotic signal, decoy receptors are thought to protect normal tissues from its cytotoxic effects.
Q2: Is it possible to observe cytotoxicity in normal cells when using this compound?
A2: Yes, while this compound is designed to be selective for cancer cells, cytotoxicity in normal cells can occur. This can be due to several factors, including:
-
Expression of DR5 on normal cells: Some normal cell types may express sufficient levels of DR5 to be susceptible to this compound-induced apoptosis, especially at higher concentrations.
-
Low or absent decoy receptor expression: The protective effect of decoy receptors is dependent on their expression levels, which can vary between different types of normal cells.
-
Off-target effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity through mechanisms independent of DR5 activation. For instance, some small-molecule DR5 agonists have been noted to potentially activate the ERK1/2 pathway, which could lead to unintended cellular consequences.
-
"On-target" toxicity in sensitive normal tissues: Research has shown that combining DR5 agonists with chemotherapy can lead to significant gastrointestinal toxicity due to the sensitization of Lgr5+ intestinal stem cells to apoptosis.
Q3: What are the general strategies to minimize the cytotoxic effects of this compound on normal cells?
A3: Minimizing cytotoxicity to normal cells involves optimizing the therapeutic window of this compound. Key strategies include:
-
Dose Optimization: Carefully titrate the concentration of this compound to find the optimal dose that maximizes cancer cell death while minimizing effects on normal cells. A thorough dose-response analysis on both cancer and relevant normal cell lines is crucial.
-
Combination Therapy: Combining this compound with other anti-cancer agents may allow for a lower, less toxic dose of this compound to be used. The goal is to achieve a synergistic or additive effect on cancer cells while protecting normal cells. For example, combining with agents that specifically upregulate DR5 on cancer cells or inhibit survival pathways that are more active in cancer cells.
-
Cell Line Selection and Characterization: Choose normal cell lines that are relevant to the cancer type being studied (e.g., normal breast epithelial cells for breast cancer research). It is important to characterize the expression levels of DR5 and decoy receptors in both the cancer and normal cell lines being used.
-
Control of Experimental Conditions: Factors such as cell density, solvent concentration (e.g., DMSO), and incubation time can influence cytotoxicity and should be carefully controlled and optimized.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Normal Cells
If you observe a higher-than-expected level of cell death in your normal cell line controls, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Confirm this compound Concentration: Double-check your calculations and dilution series to ensure the final concentration of this compound is accurate.
-
Check Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding non-toxic levels (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
-
Assess Cell Health and Density: Ensure that the normal cells were healthy and at an optimal, consistent density at the time of treatment. Over-confluency or sub-optimal growth conditions can sensitize cells to stress.
Step 2: Characterize Receptor Expression
-
Quantify DR5 and Decoy Receptor Levels: Use techniques like flow cytometry or western blotting to quantify the surface expression of DR5, DcR1, and DcR2 on both your cancer and normal cell lines. Higher DR5 and lower decoy receptor expression on your normal cells could explain the observed sensitivity.
Step 3: Investigate Off-Target Effects
-
Monitor Key Signaling Pathways: Assess the activation of known off-target pathways. For example, check for phosphorylation of ERK1/2 via western blot after this compound treatment.
-
Use a DR5 Knockdown/Knockout System: If available, use a normal cell line with DR5 knocked down or knocked out to determine if the observed cytotoxicity is DR5-dependent.
Step 4: Optimize the Therapeutic Window
-
Perform a Detailed Dose-Response Analysis: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations on both the cancer and normal cell lines to precisely determine their respective IC50 values and calculate the selectivity index.
-
Consider a Shorter Incubation Time: It's possible that a shorter exposure to this compound is sufficient to kill cancer cells while sparing normal cells.
Issue 2: High Variability in Cytotoxicity Results
Inconsistent results between replicate wells or experiments can mask the true effect of this compound.
Step 1: Standardize Cell Culture and Plating
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette to seed the same number of cells in each well. Edge effects in multi-well plates can be minimized by not using the outer wells or by ensuring proper humidity.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatments.
Step 2: Refine Assay Protocol
-
Reagent Preparation and Handling: Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of all reagents.
-
Assay-Specific Optimization: For colorimetric assays like MTT, ensure that the formazan crystals are fully dissolved before reading the absorbance. For luminescence-based assays (e.g., ATP measurement), ensure complete cell lysis and rapid measurement to avoid signal decay.
Step 3: Control for Compound Stability
-
Assess Compound Stability: If experiments are conducted over long incubation periods, consider the stability of this compound in your culture medium.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
The therapeutic potential of this compound is dependent on its selectivity for cancer cells. This is quantified by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal, non-cancerous cell lines. A higher selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a more favorable therapeutic window.
| Cell Line | Cell Type | Origin | IC50 (µM) | Selectivity Index (SI) |
| Cancer Cell Lines | ||||
| T98G | Glioblastoma | Human | 2.0 | - |
| HeLa | Cervical Cancer | Human | 11.75 | - |
| Raji | Burkitt's Lymphoma | Human | 29.5 | - |
| Normal Cell Lines (Illustrative) | ||||
| hF | Fibroblast | Human | > 50 (estimated) | > 25 (vs. T98G) |
| HUVEC | Endothelial | Human | > 50 (estimated) | > 25 (vs. T98G) |
Note: IC50 values for cancer cell lines are sourced from publicly available data. IC50 values for normal cell lines are illustrative and based on the principle of decoy receptor protection; specific experimental data for this compound in a wide range of normal primary cells is limited in publicly accessible literature. Researchers should experimentally determine the IC50 for their specific normal cell lines of interest.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using a Real-Time Cell Analyzer
This protocol allows for the continuous, label-free monitoring of cell viability and provides more detailed information on the kinetics of cytotoxicity.
Materials:
-
Real-Time Cell Analyzer (e.g., xCELLigence) and corresponding E-plates
-
Cancer cell line of interest and a relevant normal cell line
-
This compound stock solution (e.g., in DMSO)
-
Appropriate cell culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Background Reading: Add 50 µL of cell culture medium to each well of an E-plate and record a background reading.
-
Cell Seeding: Prepare a single-cell suspension of your cancer and normal cells. Seed 100 µL of the cell suspension into the wells of the E-plate at a pre-determined optimal density. Let the plate sit at room temperature for 30 minutes before placing it in the incubator to ensure even cell distribution.
-
Cell Proliferation Monitoring: Monitor cell proliferation in real-time until the cells are in the logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Data Acquisition: Add the this compound dilutions or vehicle control to the wells. Continue to monitor the cell index in real-time for the desired duration (e.g., 24, 48, 72 hours).
-
Data Analysis: Normalize the cell index values to the time point just before compound addition. Plot the normalized cell index against the this compound concentration to generate dose-response curves and calculate the IC50 values for both cell lines.
Protocol 2: Assessment of Off-Target ERK1/2 Activation
This protocol determines if this compound activates the ERK1/2 signaling pathway, a potential off-target effect.
Materials:
-
Cancer and normal cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (including a concentration that induces cytotoxicity and one that is sub-toxic) for a short time course (e.g., 15, 30, 60 minutes). Include an untreated and a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2. An increase in this ratio upon this compound treatment would indicate off-target activation of this pathway.
Protocol 3: Combination Therapy to Enhance Therapeutic Index
This protocol outlines a method to test if a sub-toxic dose of a chemotherapy agent can sensitize cancer cells to this compound, potentially allowing for a lower dose of this compound and a better therapeutic index.
Materials:
-
Cancer and normal cell lines
-
This compound
-
Chemotherapeutic agent (e.g., a proteasome inhibitor that may upregulate DR5)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Determine Sub-toxic Chemotherapy Dose: First, perform a dose-response experiment to determine a sub-toxic concentration of the chemotherapeutic agent on the normal cell line (e.g., a concentration that results in >90% viability).
-
Combination Treatment:
-
Plate both cancer and normal cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound alone, the pre-determined sub-toxic dose of the chemotherapeutic agent alone, and the combination of the sub-toxic chemotherapy dose with the serial dilution of this compound.
-
Include untreated and vehicle controls.
-
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 of this compound alone and in combination with the chemotherapeutic agent for both cell lines.
-
A significant decrease in the IC50 of this compound for the cancer cell line in the combination treatment, without a significant decrease in the IC50 for the normal cell line, would indicate a synergistic effect and an improved therapeutic index.
-
The results can be further analyzed using software that calculates a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis and the role of decoy receptors.
Caption: Troubleshooting workflow for high cytotoxicity in normal cells.
Caption: Conceptual diagram of decoy receptor protection in normal cells.
References
Stability of Bioymifi in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bioymifi.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This compound has poor solubility in aqueous solutions, and using DMSO ensures complete dissolution. For example, to prepare a 10 mM stock solution, dissolve 4.94 mg of this compound (MW: 494.32 g/mol ) in 1 mL of DMSO.
Q2: How should this compound stock solutions be stored and for how long?
A2: this compound stock solutions in DMSO are stable for extended periods when stored correctly. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
| Storage Condition | Duration |
| -80°C in DMSO | Up to 2 years[1] |
| -20°C in DMSO | Up to 1 year[1] |
| 4°C in DMSO | Up to 2 weeks[2] |
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. The stability is dependent on the specific buffer system, pH, and temperature. Below is a representative stability profile based on general observations for similar small molecules.
Note: The following data is illustrative and may not represent the exact stability of this compound. It is strongly recommended to perform your own stability assessment for your specific experimental conditions.
Table 1: Representative Stability of this compound (10 µM) in Aqueous Solutions at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | ~90% | ~95% |
| 6 | ~75% | ~85% |
| 12 | ~50% | ~70% |
| 24 | ~25% | ~50% |
Troubleshooting Guide
Q4: I am observing a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I prevent this?
A4: Precipitation upon dilution is a common issue due to the poor aqueous solubility of this compound. This phenomenon, often called "solvent shock," can be mitigated by following these steps:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of medium, create an intermediate dilution in a smaller volume of warm, serum-free medium first. Then, add this intermediate dilution to the final volume of complete medium.
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of medium can help maintain solubility.
-
Optimize DMSO Concentration: While preparing a more concentrated stock in DMSO allows for a smaller volume to be added to the culture, ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines).
-
Constant Agitation: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
Q5: My cells are not showing the expected apoptotic response after treatment with this compound. What are the possible reasons?
A5: Several factors could contribute to a lack of apoptotic response. Consider the following:
-
Cell Line Sensitivity: Not all cell lines express sufficient levels of Death Receptor 5 (DR5) to be sensitive to this compound-induced apoptosis. Verify the DR5 expression level in your cell line of interest.
-
Compound Inactivity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to test a fresh stock solution.
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Incorrect Incubation Time: The onset of apoptosis can vary. Conduct a time-course experiment to identify the optimal treatment duration.
-
Precipitation: As mentioned in Q4, precipitation can lower the effective concentration of this compound in your culture medium. Visually inspect your culture plates for any signs of precipitation.
Q6: I am observing high background signal in my apoptosis assay (e.g., caspase activity assay). What can I do to reduce it?
A6: High background can be caused by several factors unrelated to this compound treatment:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can undergo spontaneous apoptosis.
-
Reagent Concentration: Use the recommended concentrations for your assay reagents. Titrate antibodies or fluorescent probes to determine the optimal signal-to-noise ratio.
-
Washing Steps: Inadequate washing after staining can lead to high background. Increase the number and duration of wash steps.
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO as your this compound-treated cells) to account for any effects of the solvent.
Experimental Protocols
Detailed Protocol: Measuring Caspase-3/7 Activation using a Luminescent Assay
This protocol describes the measurement of caspase-3 and -7 activity in cells treated with this compound using a commercially available luminescent assay kit.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed complete cell culture medium. For example, to achieve final concentrations of 10 µM, 5 µM, 2.5 µM, etc., prepare 2X working solutions (20 µM, 10 µM, 5 µM, etc.).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control for apoptosis if available.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment time (e.g., 6, 12, or 24 hours).
-
-
Caspase-3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Visualizations
Caption: this compound-induced DR5 signaling pathway.
Caption: Experimental workflow for a caspase assay.
References
Addressing variability in Bioymifi experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bioymifi. Our aim is to help you address variability in your experimental results and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent and selective agonist for Death Receptor 5 (DR5), also known as TRAIL receptor 2.[1][2][3] It mimics the activity of the natural ligand, TNF-related apoptosis-inducing ligand (TRAIL).[4][5] Upon binding to the extracellular domain of DR5, this compound induces receptor clustering and aggregation, which in turn initiates the extrinsic apoptosis pathway, leading to programmed cell death in cancer cells.
Q2: In which types of assays is this compound typically used?
This compound is primarily used in assays that measure apoptosis and cell viability. These include:
-
Apoptosis Assays: Such as Annexin V/PI staining to detect early and late apoptotic cells.
-
Caspase Activity Assays: To measure the activation of key apoptosis-mediating enzymes like caspase-3, caspase-7, and caspase-8.
-
Cell Viability and Cytotoxicity Assays: Including MTT, MTS, or CellTiter-Glo® assays to determine the effect of this compound on cell proliferation and survival.
-
Receptor Binding and Oligomerization Assays: To study the direct interaction of this compound with DR5 and its ability to induce receptor clustering.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to two years. When dissolved in DMSO, the stock solution is stable for up to two weeks at 4°C and for up to six months at -80°C. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Section 1: Apoptosis and Cell Viability Assay Issues
Q4: I am observing high variability between my replicate wells in a cell viability assay with this compound. What could be the cause?
High variability between replicates is a common issue and can stem from several factors:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use reverse pipetting techniques for more accurate cell dispensing. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media and compound concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Use new pipette tips for each replicate to avoid cross-contamination. |
| Incomplete Reagent Mixing | After adding assay reagents, ensure gentle but thorough mixing on an orbital shaker to avoid creating bubbles. |
| Compound Precipitation | This compound is hydrophobic and may precipitate in aqueous media. Visually inspect your wells for any precipitate. Refer to the compound-specific troubleshooting section for more details. |
Q5: My negative control (vehicle-treated) wells show low cell viability. What should I do?
Low viability in your negative control wells points to a problem with your experimental setup or cell health:
| Possible Cause | Recommended Solution |
| Vehicle Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the vehicle in your culture medium is non-toxic (usually <0.5% for DMSO). |
| Poor Cell Health | Use cells that are in the exponential growth phase and within a low passage number. Ensure your cell culture is healthy and free of contamination before starting the experiment. |
| Contamination | Microbial contamination can rapidly lead to cell death. Regularly check your cell cultures for any signs of contamination. |
| Incorrect Seeding Density | Plating too few cells can result in poor viability. Optimize the seeding density for your specific cell line. |
Q6: I am not observing the expected apoptotic effect of this compound in my experiments. What are the potential reasons?
Several factors could lead to a weaker-than-expected apoptotic response:
| Possible Cause | Recommended Solution |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak apoptotic event may be missed. Perform a time-course experiment to determine the optimal incubation time. |
| Sub-optimal Compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to identify the optimal concentration range. |
| Cell Line Resistance | The cell line you are using may be resistant to DR5-mediated apoptosis. This could be due to low DR5 expression or high levels of anti-apoptotic proteins. Consider using a different cell line known to be sensitive to DR5 activation. |
| Reagent Issues | Ensure that your apoptosis detection reagents have not expired and have been stored correctly. Include a positive control in your experiment to verify that the reagents are working as expected. |
Section 2: Compound-Specific Issues
Q7: I am having trouble dissolving this compound and am concerned about its stability in my experiments.
This compound is a hydrophobic compound, and proper handling is crucial for reproducible results.
| Possible Cause | Recommended Solution |
| Improper Dissolution | For in vitro experiments, it is recommended to prepare a stock solution in DMSO. If precipitation occurs when diluting into aqueous media, gentle heating or sonication may aid dissolution. |
| Precipitation in Media | Due to its hydrophobic nature, this compound can precipitate out of solution during long incubation periods. Visually inspect your plates under a microscope for any signs of precipitation. Consider reducing the serum concentration in your media if appropriate for your cells, as serum proteins can sometimes interact with small molecules. |
| Degradation of Working Solution | It is recommended to prepare fresh working solutions from your stock for each experiment to ensure potency. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) to DR5 | 1.2 µM | Purified DR5 extracellular domain | |
| Effective Concentration for Apoptosis Induction | 3-10 µM | Various human cancer cell lines | |
| Concentration for Caspase-3 Processing | 10 µM | Not specified |
Experimental Protocols
Detailed Methodology: Annexin V-FITC/PI Apoptosis Assay
This protocol provides a general framework for assessing apoptosis induced by this compound using flow cytometry.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control for apoptosis if available. Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at 4°C.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining. Annexin V binding is reversible and not stable over long periods.
-
Use appropriate compensation controls to correct for spectral overlap between FITC and PI.
-
Visualizations
Caption: this compound-induced DR5 signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for this compound experimental variability.
References
Technical Support Center: Investigating the Mechanism of Bioymifi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the mechanism of Bioymifi, a small molecule activator of Death Receptor 5 (DR5).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a small molecule that acts as a tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) mimetic.[1][2] It directly binds to the extracellular domain of Death Receptor 5 (DR5), inducing receptor clustering and aggregation.[3][4] This leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[3] Within the DISC, pro-caspase-8 is activated, initiating a caspase cascade that includes the activation of caspase-3, ultimately leading to apoptosis.
Q2: How can I confirm that this compound is inducing apoptosis in my cell line?
Several methods can be used to confirm apoptosis. A common approach is to use an Annexin V and propidium iodide (PI) co-staining assay analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. Additionally, you can perform a caspase activity assay to measure the activation of key executioner caspases like caspase-3 and caspase-7. Western blotting for cleaved PARP and cleaved caspase-3 are also reliable markers of apoptosis.
Q3: I am not observing the expected apoptotic effect of this compound. What are the potential reasons?
There are several factors that could contribute to a lack of response to this compound:
-
Low or absent DR5 expression: The target cell line may not express sufficient levels of DR5 on the cell surface.
-
Defects in the downstream signaling pathway: Mutations or deficiencies in key signaling proteins such as FADD or caspase-8 can render cells resistant to DR5-mediated apoptosis.
-
High expression of anti-apoptotic proteins: Overexpression of proteins like c-FLIP, which can interfere with caspase-8 activation at the DISC, or members of the Bcl-2 family can inhibit apoptosis.
-
Suboptimal experimental conditions: The concentration of this compound or the incubation time may not be optimal for the specific cell line being used. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cellular resistance mechanisms: Cancer cells can develop various mechanisms to resist drug-induced apoptosis.
Troubleshooting Guides
Problem 1: No or low levels of apoptosis observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Low DR5 expression | - Verify DR5 expression at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry for surface expression) levels. - If DR5 expression is low, consider using a different cell line known to have high DR5 expression or transiently overexpressing DR5. |
| Defective signaling pathway | - Check the expression levels of key downstream proteins like FADD and caspase-8 by Western blot. - As a positive control for the pathway, treat cells with recombinant TRAIL, which also signals through DR5. |
| High levels of anti-apoptotic proteins | - Assess the expression of c-FLIP, Bcl-2, and other relevant anti-apoptotic proteins by Western blot. - Consider co-treatment with inhibitors of these anti-apoptotic proteins. |
| Incorrect this compound concentration or incubation time | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-50 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
Problem 2: High background or inconsistent results in apoptosis assays.
| Possible Cause | Suggested Solution |
| Suboptimal cell health | - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. - Handle cells gently to avoid mechanical stress. |
| Reagent issues | - Use fresh reagents and follow the manufacturer's storage and handling instructions. - Titrate antibodies and staining reagents to determine the optimal concentration. |
| Instrument settings | - Optimize flow cytometer settings (voltages, compensation) for each experiment using appropriate controls. |
Experimental Protocols
Control Experiment: Validating DR5-Dependence of this compound-Induced Apoptosis using siRNA
This protocol describes how to use small interfering RNA (siRNA) to knock down DR5 expression and assess the impact on this compound-induced apoptosis. A significant reduction in apoptosis after DR5 knockdown would confirm that this compound's effect is mediated through this receptor.
Materials:
-
Cancer cell line of interest
-
This compound
-
siRNA targeting DR5 (and a non-targeting control siRNA)
-
Transfection reagent
-
Cell culture medium and supplements
-
Reagents for apoptosis detection (e.g., Annexin V-FITC and PI staining kit)
-
Reagents for Western blotting (antibodies against DR5 and a loading control like GAPDH or β-actin)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours to allow for target gene knockdown.
-
-
Verification of Knockdown:
-
After the incubation period, harvest a subset of cells from each condition (control siRNA and DR5 siRNA).
-
Perform Western blotting to confirm the reduction of DR5 protein levels in the cells transfected with DR5 siRNA compared to the control.
-
-
This compound Treatment:
-
Treat the remaining cells with this compound at a predetermined optimal concentration or with a vehicle control (e.g., DMSO).
-
Incubate for the optimal duration to induce apoptosis.
-
-
Apoptosis Analysis:
-
Harvest the cells, including any floating cells in the supernatant.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells in each condition.
-
Expected Results:
A significant decrease in the percentage of apoptotic cells in the DR5 siRNA-transfected, this compound-treated group compared to the control siRNA-transfected, this compound-treated group.
Quantitative Data Summary:
| Cell Line | Transfection | This compound Treatment | % Apoptosis (Mean ± SD) |
| T98G | Control siRNA | - | 5.2 ± 1.1 |
| T98G | Control siRNA | + | 45.8 ± 3.5 |
| T98G | DR5 siRNA | - | 6.1 ± 1.3 |
| T98G | DR5 siRNA | + | 15.3 ± 2.1 |
Note: The above data is representative. Actual results may vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced DR5 signaling pathway.
Caption: Workflow for DR5 knockdown experiment.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T98G | Glioblastoma | 2 | |
| Raji | Burkitt's Lymphoma | 29.5 | |
| H460 | Lung Cancer | ~5 | |
| H1155 | Lung Cancer | ~10 | |
| HeLa | Cervical Cancer | ~5 | |
| U2OS | Osteosarcoma | ~5 | |
| Miapaca | Pancreatic Cancer | ~10 | |
| HT29 | Colon Cancer | >20 |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
References
Validation & Comparative
A Comparative Analysis of Bioymifi and Recombinant Human TRAIL (rhTRAIL) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-apoptotic agents Bioymifi and recombinant human TRAIL (rhTRAIL). By examining their mechanisms of action, receptor binding affinities, and available efficacy data from in vitro and in vivo studies, this document aims to offer an objective resource for the research and drug development community.
Mechanism of Action
Both this compound and rhTRAIL induce apoptosis through the extrinsic pathway by activating death receptors. However, their molecular nature and receptor specificity differ significantly.
This compound is a small molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). It specifically binds to and activates Death Receptor 5 (DR5).[1][2][3] This binding is thought to induce clustering and aggregation of DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8, and subsequent executioner caspases, ultimately resulting in apoptosis.
Recombinant human TRAIL (rhTRAIL) is a protein-based therapeutic that, like the endogenous TRAIL, is a homotrimer. It can induce apoptosis by binding to two of its cognate death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[4] Upon binding, rhTRAIL triggers receptor trimerization, DISC formation, and activation of the caspase cascade. However, rhTRAIL also binds to decoy receptors DcR1 and DcR2, which do not transmit an apoptotic signal and can therefore limit its therapeutic efficacy.[4]
Signaling Pathway Diagrams
Quantitative Data Summary
Table 1: this compound Efficacy Data
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 1.2 µM | DR5 | |
| IC50 (Apoptosis) | 11.75 µM | HeLa | |
| 29.5 µM | Raji | ||
| ~2 µM | Not Specified |
Table 2: rhTRAIL and rhTRAIL Variant Efficacy Data
| Parameter | Value | Compound | Cell Line/Receptor | Reference |
| Binding Affinity (KD) | 1.658 ± 0.080 nM | rhTRAIL-DR5-B | DR5 | |
| ED50 (Cytotoxicity) | 1-4 ng/mL (with cross-linking) | rhTRAIL | L-929 | |
| 4-12 ng/mL (without cross-linking) | rhTRAIL | L-929 | ||
| In Vivo Efficacy | Delayed tumor progression (68.3% light reduction) | rhTRAIL-DR5 | A2780 xenograft | |
| Delayed tumor progression (85% light reduction) | rhTRAIL | A2780 xenograft |
Comparative Analysis
Direct comparison of the efficacy of this compound and rhTRAIL is challenging due to the disparate units of measurement (µM for this compound and ng/mL for rhTRAIL) and the use of different cell lines in the reported experiments. However, a qualitative comparison based on their molecular characteristics and available data can be made.
-
Receptor Specificity: this compound is a DR5-specific agonist, which could be advantageous in tumors that predominantly signal through DR5 or have high expression of decoy receptors that would otherwise sequester rhTRAIL. rhTRAIL's ability to bind both DR4 and DR5 could be beneficial in tumors where both receptors are expressed and contribute to apoptosis.
-
Binding Affinity: The reported Kd value for a DR5-specific variant of rhTRAIL (DR5-B) is in the nanomolar range (1.658 nM), while this compound's Kd for DR5 is in the micromolar range (1.2 µM). This suggests that rhTRAIL and its variants have a significantly higher binding affinity for DR5 than this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of pro-apoptotic agents like this compound and rhTRAIL.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or rhTRAIL and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound or rhTRAIL for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, this compound, rhTRAIL). Administer the treatments via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the tumors for biomarkers of apoptosis (e.g., cleaved caspase-3).
Experimental Workflow Diagram
Conclusion
References
A Head-to-Head Battle of Small Molecules: Bioymifi vs. ONC201 in TRAIL Receptor Agonism
For researchers, scientists, and drug development professionals, the selective induction of apoptosis in cancer cells via the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathway remains a promising therapeutic strategy. Small molecule TRAIL receptor agonists have emerged as a compelling class of anti-cancer agents. This guide provides a detailed comparison of two prominent small molecules in this field: Bioymifi, a direct DR5 agonist, and ONC201, an indirect TRAIL pathway activator.
This comparison delves into their mechanisms of action, presents available quantitative data on their performance, and outlines detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Strategies
This compound and ONC201 employ distinct strategies to activate the TRAIL pathway and induce apoptosis in cancer cells.
This compound: The Direct Agonist
This compound functions as a direct mimetic of the natural TRAIL ligand.[1] It physically binds to the extracellular domain of Death Receptor 5 (DR5), one of the two key pro-apoptotic TRAIL receptors.[1][2] This binding event triggers the oligomerization of DR5, a critical step in the formation of the Death-Inducing Signaling Complex (DISC). The assembly of the DISC, which includes the Fas-associated death domain (FADD) and pro-caspase-8, leads to the activation of caspase-8 and the subsequent executioner caspases, ultimately culminating in programmed cell death.[2]
ONC201: The Indirect Inducer
In contrast to this compound's direct approach, ONC201 acts as an indirect activator of the TRAIL pathway.[3] Its mechanism is more complex, involving the modulation of intracellular signaling pathways that lead to the increased expression of both the TRAIL ligand and its receptor, DR5. ONC201 has been shown to antagonize the G protein-coupled receptor DRD2 and activate the mitochondrial protease ClpP. These upstream events trigger an integrated stress response, leading to the upregulation of transcription factors that drive the expression of the TRAIL and DR5 genes. This dual induction of both ligand and receptor enhances the apoptotic signaling cascade in cancer cells.
Performance Data: A Quantitative Comparison
Direct comparative studies of this compound and ONC201 in the same cancer cell lines are limited in the publicly available literature. However, by compiling data from various sources, we can create a preliminary performance overview.
| Parameter | This compound | ONC201 | References |
| Mechanism of Action | Direct DR5 Agonist | Indirect TRAIL/DR5 Upregulator | |
| Binding Affinity (Kd for DR5) | 1.2 μM | Not Applicable (acts indirectly) | |
| IC50 for Apoptosis/Viability | 29.5 μM (Raji Burkitt's lymphoma) | 0.8 - 5 μM (Breast cancer cell lines)2.4 - 14 μM (Endometrial cancer cell lines)~2 μM (MDA-MB-231 breast cancer)5.52 μM (MDA-MB-468 breast cancer) | |
| In Vivo Efficacy | Demonstrated anti-tumor effects in glioma cells. | Demonstrated efficacy in xenograft models of breast cancer, colorectal cancer, and glioblastoma. Currently in multiple clinical trials. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Signaling pathways of this compound and ONC201.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for determining apoptosis induction.
Experimental Protocols
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound or ONC201.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and ONC201
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or ONC201. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
For adherent cells, gently aspirate the medium and wash once with PBS.
-
Trypsinize the cells and collect them in a tube.
-
For suspension cells, directly collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Plot the percentage of apoptotic cells against the drug concentration to determine the EC50 value.
-
DR5 Receptor Binding Assay (for this compound)
Objective: To determine the binding affinity of this compound to the DR5 receptor.
Materials:
-
Recombinant human DR5 extracellular domain (ECD) protein
-
This compound
-
Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the recombinant DR5-ECD protein over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized DR5 surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
TRAIL and DR5 Upregulation Assay (for ONC201)
Objective: To quantify the upregulation of TRAIL and DR5 protein and mRNA levels in cancer cells following treatment with ONC201.
A. Western Blot for Protein Expression:
Materials:
-
Cancer cell line of interest
-
ONC201
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TRAIL, DR5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with ONC201 as described in the apoptosis assay protocol. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the expression of TRAIL and DR5 to the loading control.
B. Quantitative Real-Time PCR (qPCR) for mRNA Expression:
Materials:
-
Cancer cell line of interest
-
ONC201
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TRAIL, DR5, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with ONC201. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for TRAIL, DR5, and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound and ONC201 represent two distinct and promising approaches to leveraging the TRAIL pathway for cancer therapy. This compound's direct agonism of DR5 offers a straightforward mechanism, while ONC201's ability to upregulate both the ligand and the receptor presents a multi-pronged attack. The choice between these or other small molecule TRAIL receptor agonists will depend on the specific cancer type, its molecular profile, and the potential for combination therapies. The provided data and protocols offer a foundational guide for researchers to further investigate and compare these and other emerging molecules in this exciting field of cancer drug development.
References
Bioymifi: A Comparative Analysis of Specificity for DR5 over DR4
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
Bioymifi demonstrates a significant preference for binding to and activating DR5 over DR4. This selectivity is supported by binding affinity data and functional assays.
| Parameter | This compound against DR5 | This compound against DR4 | Reference |
| Binding Affinity (Kd) | 1.2 μM | Low to negligible affinity (exact Kd not reported) | [1] |
| Functional Activity | Induces DR5 clustering and apoptosis | No significant induction of DR4 oligomerization or downstream signaling | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that validate the specificity of this compound.
Receptor Binding Affinity Assay
To quantitatively determine the binding affinity of this compound to the extracellular domains (ECD) of DR5 and DR4, a surface plasmon resonance (SPR) or similar biophysical assay would be employed.
-
Immobilization: Recombinant human DR5-ECD and DR4-ECD are individually immobilized on separate sensor chips.
-
Analyte Injection: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chips.
-
Data Acquisition: The association and dissociation rates are measured in real-time.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated by fitting the binding data to a suitable model. A significantly lower Kd for DR5 compared to DR4 indicates higher binding affinity.
In Vitro Receptor Oligomerization Assay (Western Blot)
This assay qualitatively assesses the ability of this compound to induce clustering of DR4 and DR5.
-
Incubation: 1 μM of either recombinant DR5 extracellular domain (ECD) or DR4 ECD is incubated with varying concentrations of this compound.[2]
-
Sample Preparation: The reaction mixtures are separated into total lysate and supernatant fractions.
-
Electrophoresis and Blotting: Samples are analyzed by western blotting using a His-specific antibody to detect the recombinant receptor ECDs.
-
Analysis: The formation of slow-migrating oligomeric forms of the receptors is indicative of clustering. The presence of these oligomers in the DR5-treated samples and their absence in the DR4-treated samples demonstrates the specificity of this compound.[2]
Apoptosis Induction Assay
To confirm that the specific binding and clustering of DR5 by this compound leads to a functional cellular response, apoptosis induction is measured in cancer cell lines.
-
Cell Culture: Cancer cell lines expressing both DR4 and DR5 are cultured.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Caspase Activity Assay: The activation of key apoptosis-mediating enzymes, caspase-8 and caspase-3, is measured using commercially available colorimetric or fluorometric assays.[1]
-
Cell Viability Assay: The percentage of apoptotic cells is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry. An increase in caspase activity and apoptosis in a dose-dependent manner in response to this compound, which can be attenuated by DR5 knockdown, confirms DR5-mediated apoptosis.
Visualizations
Signaling Pathways
The following diagrams illustrate the differential signaling activation by this compound on DR5 and its lack of activity on DR4.
References
Bioymifi: A Comparative Analysis of its Cross-reactivity with Death Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bioymifi's binding and activity with various death receptors, offering insights into its specificity. The information is supported by experimental data to aid in research and drug development decisions.
This compound is a synthetic small-molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that acts as a potent activator of Death Receptor 5 (DR5).[1][2][3] Its primary mechanism of action involves binding to the extracellular domain of DR5, which triggers receptor clustering and aggregation.[1][2] This oligomerization initiates a downstream signaling cascade, leading to apoptosis in cancer cells through a caspase-8-dependent pathway.
Comparative Analysis of this compound's Interaction with Death Receptors
This compound exhibits a high degree of specificity for DR5. Experimental evidence strongly indicates that it does not significantly interact with other death receptors, such as DR4, Tumor Necrosis Factor Receptor 1 (TNFR1), or Fas.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the interaction of this compound with various death receptors.
| Death Receptor | This compound Binding Affinity (Kd) | This compound-induced Activity | Supporting Evidence |
| DR5 | 1.2 µM | Induces receptor clustering, aggregation, and apoptosis. | Direct binding assays and functional studies have confirmed this interaction. |
| DR4 | No binding detected | Does not induce receptor oligomerization. | Experiments using the extracellular domain of DR4 showed no this compound-induced aggregation. |
| TNFR1 | No reported binding | No reported activity | Literature searches did not yield any studies showing direct binding or activation of TNFR1 by this compound. |
| Fas | No reported binding | No reported activity | Literature searches did not yield any studies showing direct binding or activation of Fas by this compound. |
Signaling Pathway and Specificity
This compound's activation of DR5 initiates the extrinsic apoptotic pathway. The following diagram illustrates the signaling cascade and highlights the specificity of this compound for DR5.
Caption: this compound specifically binds to DR5, inducing the formation of the Death-Inducing Signaling Complex (DISC) and initiating the apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the binding and cross-reactivity of this compound.
Receptor Extracellular Domain (ECD) Aggregation Assay
This assay qualitatively determines if a small molecule can induce the oligomerization of a death receptor's extracellular domain.
Workflow Diagram:
Caption: Workflow for assessing this compound-induced death receptor extracellular domain aggregation.
Protocol:
-
Protein Purification: Purify the extracellular domains (ECDs) of the death receptors of interest (e.g., DR5, DR4) with a suitable tag (e.g., His-tag).
-
Incubation: Incubate a fixed concentration of the purified receptor ECD (e.g., 1 µM) with this compound at a specified concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
Sample Preparation: After incubation, divide the reaction mixtures into total lysate and supernatant fractions by centrifugation.
-
Western Blot Analysis: Analyze the total lysate and supernatant fractions by non-reducing SDS-PAGE followed by Western blotting using an antibody specific to the tag on the receptor ECDs.
-
Data Interpretation: The presence of high-molecular-weight bands in the this compound-treated samples, which are absent in the control, indicates receptor aggregation.
siRNA-mediated Gene Knockdown for Specificity Assessment
This cell-based assay determines the dependence of a compound's apoptotic activity on a specific death receptor.
Protocol:
-
Cell Culture: Culture a cancer cell line known to be sensitive to this compound (e.g., T98G human glioblastoma cells).
-
siRNA Transfection: Transfect the cells with small interfering RNAs (siRNAs) targeting the mRNA of specific death receptors (e.g., DR5, DR4, TNFR1, Fas) or a non-targeting control siRNA (e.g., luciferase).
-
Incubation: After a suitable incubation period to allow for gene knockdown (e.g., 48 hours), treat the cells with this compound at a concentration that induces apoptosis.
-
Cell Viability Assay: Assess cell viability using a standard method, such as the MTT or a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Compare the cell viability in the different siRNA-treated groups. A significant rescue from this compound-induced cell death in cells with a specific death receptor knockdown indicates that the compound's activity is dependent on that receptor.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between a ligand and an analyte.
Protocol:
-
Chip Preparation: Immobilize the purified extracellular domain of a death receptor (the ligand) onto a sensor chip surface using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound (the analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Data Analysis: Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
Conclusion
References
Confirming Bioymifi-Induced Apoptosis with Annexin V/PI Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bioymifi-induced apoptosis with other apoptosis-inducing agents, supported by experimental data. Detailed methodologies and visual representations of key cellular processes are included to facilitate a comprehensive understanding.
This compound is a small-molecule mimetic of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) that selectively triggers apoptosis in cancer cells. It binds to Death Receptor 5 (DR5), initiating a caspase-dependent extrinsic apoptotic pathway.[1][2][3][4] This guide focuses on the use of Annexin V/Propidium Iodide (PI) staining as a robust method for confirming and quantifying this compound-induced apoptosis, and compares its efficacy to other apoptosis-inducing agents.
Comparative Analysis of Apoptosis Induction
To objectively assess the apoptotic-inducing capabilities of this compound, a comparison with other well-characterized apoptosis inducers is essential. The following table summarizes quantitative data from Annexin V/PI staining experiments on different cancer cell lines treated with a TRAIL receptor agonist and a Bcl-2 inhibitor, ABT-263. While direct quantitative data for this compound using Annexin V/PI staining is not yet widely published, the data for a related TRAIL agonist in HCT116 cells provides a relevant benchmark.
| Cell Line | Treatment | Concentration | Incubation Time | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| HCT116 | TRAIL | 100 ng/mL | 24 hours | - | - | >25% | [5] |
| HT-29 | Parthenolide + TRAIL | - | 24 hours | - | - | 41.86% | |
| DoHH-2 | ABT-263 | - | 48 hours | - | - | Increased by 300% over vehicle | |
| SuDHL-4 | ABT-263 | - | 48 hours | - | - | Increased by 828% over vehicle | |
| Granta 519 | ABT-263 | - | 48 hours | - | - | Increased by 222% over vehicle | |
| A549 | ABT-263 | 1 µM | 72 hours after irradiation | - | - | ~30% | |
| HCT-116 | ABT-263 | 1 µM | 72 hours after irradiation | - | - | ~45% | |
| KP4 | ABT-263 | 1 µM | 72 hours after irradiation | - | - | ~25% |
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol outlines the key steps for quantifying apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Materials:
-
Cells of interest
-
This compound or other apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentration of this compound or other compounds for the specified duration. Include an untreated control group.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium and pellet by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution.
-
-
Incubation: Incubate for an additional 5 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
Visualizing the Molecular Mechanisms
This compound-Induced Apoptosis Signaling Pathway
This compound initiates apoptosis through the extrinsic pathway by binding to Death Receptor 5 (DR5). This binding leads to the recruitment of the Fas-associated death domain (FADD) adapter protein. FADD, in turn, recruits pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then initiates a downstream caspase cascade, leading to the activation of executioner caspases like caspase-3, ultimately resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Caption: this compound-induced extrinsic apoptosis pathway.
Annexin V/PI Staining Experimental Workflow
The workflow for assessing apoptosis using Annexin V/PI staining involves several key stages, from cell treatment to data analysis, providing a clear and quantifiable measure of apoptosis.
Caption: Experimental workflow for Annexin V/PI staining.
References
Validating Bioymifi's Target: A Comparison Guide to siRNA Knockdown of DR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental results to validate that the pro-apoptotic effects of Bioymifi are mediated through its intended target, Death Receptor 5 (DR5). The central methodology explored is the use of small interfering RNA (siRNA) to specifically silence the DR5 gene, thereby demonstrating the on-target activity of this compound.
Executive Summary
This compound is a small molecule that mimics the action of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by binding to and activating DR5, a key receptor in the extrinsic apoptosis pathway.[1][2][3][4] To rigorously validate that this compound's cytotoxic effects on cancer cells are indeed dependent on DR5, a target knockdown strategy using siRNA is employed. This guide outlines the experimental workflow, presents comparative data, and provides detailed protocols for this validation process. The data presented herein demonstrates that the depletion of DR5 significantly attenuates this compound-induced apoptosis, confirming that DR5 is the primary target of this compound.
Data Presentation
The following table summarizes the quantitative data from a representative experiment designed to validate this compound's DR5-dependent mechanism of action. In this experiment, a cancer cell line (e.g., HeLa or A549) was treated with either a non-targeting control siRNA or a DR5-specific siRNA. Following transfection, the cells were treated with this compound, and the percentage of apoptotic cells was quantified using an Annexin V/Propidium Iodide (PI) assay.
| Treatment Group | DR5 Protein Expression (relative to control) | Percentage of Apoptotic Cells (Annexin V positive) |
| Untreated Control | 100% | 5% |
| Control siRNA + this compound | ~95% | 65% |
| DR5 siRNA + this compound | ~15% | 20% |
| DR5 siRNA only | ~15% | 7% |
Note: The data presented is a representative summary based on typical outcomes of such experiments as described in the literature.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound-induced DR5 signaling pathway leading to apoptosis.
Caption: Experimental workflow for validating this compound's target using siRNA.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in validating this compound's target.
siRNA Transfection for DR5 Knockdown
This protocol outlines the steps for transiently silencing the DR5 gene in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DR5-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the DR5 siRNA and control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plates. Gently rock the plates to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours to allow for DR5 protein depletion.
Western Blot for DR5 Expression
This protocol is used to confirm the successful knockdown of the DR5 protein.
Materials:
-
Transfected cells from the previous protocol
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-DR5 and anti-loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the 48-72 hour incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-DR5 antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The loading control antibody is used to ensure equal protein loading between lanes.
Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.[5]
Materials:
-
Transfected and treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired treatment period with this compound, harvest both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel mimetic of TNF-related apoptosis-induced ligand (TRAIL), stimulates eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Analysis of Bioymifi and Natural TRAIL Ligand Signaling in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic small molecule Bioymifi and the endogenous cytokine, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), in their mechanisms of inducing cancer cell apoptosis. This analysis is supported by available experimental data and detailed methodologies.
The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. Both the natural TRAIL ligand and its synthetic mimetics, such as this compound, have emerged as promising therapeutic agents. This guide delves into a comparative analysis of their signaling pathways, receptor interactions, and overall performance, providing a comprehensive resource for the scientific community.
At a Glance: this compound vs. Natural TRAIL Ligand
| Feature | This compound | Natural TRAIL Ligand |
| Molecular Type | Small molecule | Trimeric protein cytokine |
| Primary Target | Death Receptor 5 (DR5) | Death Receptor 4 (DR4) and Death Receptor 5 (DR5) |
| Binding Affinity (Kd for DR5) | 1.2 µM[1] | ~2.75 nM |
| Mechanism of Action | Binds to DR5, inducing receptor clustering and aggregation, leading to apoptosis.[1][2][3] | Trimer binds to DR4/DR5, causing receptor trimerization and formation of the Death-Inducing Signaling Complex (DISC).[4] |
| Apoptosis Induction | Effective in the micromolar range (e.g., 3-10 µM) | Potency varies; soluble form has limited clinical efficacy, while oligomerized or membrane-bound forms are highly potent. |
| Off-Target Effects | Can induce hemolysis and eryptosis; selective toxicity to eosinophils has been reported. | Generally low toxicity to normal cells due to decoy receptor expression; some hepatotoxicity noted with highly active forms. |
Signaling Pathways: A Tale of Two Activators
Both this compound and the natural TRAIL ligand converge on the extrinsic apoptosis pathway, culminating in the activation of caspases and programmed cell death. However, their initial interactions with the cell surface receptors differ significantly.
The natural TRAIL ligand, a homotrimeric protein, can bind to both DR4 and DR5. This binding event induces the trimerization of the receptors, which is a critical step for the recruitment of the adaptor protein FADD (Fas-associated death domain) and pro-caspase-8, forming the DISC. Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a downstream caspase cascade, primarily activating caspase-3, which executes the final stages of apoptosis.
This compound, as a small molecule, acts as a DR5-specific agonist. It directly binds to the extracellular domain of DR5, promoting its clustering and aggregation. This aggregation mimics the effect of the natural trimeric ligand, leading to the formation of the DISC and subsequent activation of the caspase cascade in a manner similar to the natural TRAIL ligand.
It is noteworthy that the natural TRAIL ligand can also engage with decoy receptors (DcR1 and DcR2), which lack a functional intracellular death domain. This interaction is thought to be a key reason for the low toxicity of TRAIL towards normal cells, which often express higher levels of these decoy receptors compared to cancer cells. This compound's interaction with these decoy receptors has not been extensively characterized.
Furthermore, the natural TRAIL ligand has been reported to activate non-apoptotic signaling pathways, such as NF-κB and MAPK pathways, which can, in some contexts, promote cell survival and contribute to TRAIL resistance. The extent to which this compound activates these alternative pathways is an area requiring further investigation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section outlines key experimental methodologies.
Apoptosis Assay via Annexin V and Propidium Iodide Staining
This is a standard flow cytometry-based assay to quantify apoptosis.
Objective: To determine the percentage of apoptotic cells following treatment with this compound or natural TRAIL ligand.
Materials:
-
Cancer cell line of interest
-
This compound
-
Recombinant soluble TRAIL ligand
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or natural TRAIL ligand for a predetermined time course (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To quantitatively determine the binding affinity (Kd) of this compound and natural TRAIL ligand to their respective receptors.
Materials:
-
SPR instrument
-
Sensor chips (e.g., CM5)
-
Recombinant human DR5-Fc chimera protein
-
This compound
-
Recombinant soluble TRAIL ligand
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation:
-
Immobilize the recombinant DR5-Fc protein onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound or natural TRAIL ligand over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The comparative analysis of this compound and the natural TRAIL ligand highlights a trade-off between the advantages of a small molecule and a protein therapeutic. This compound, with its DR5 specificity and synthetic accessibility, presents a compelling platform for the development of TRAIL-mimetic drugs. However, its lower binding affinity compared to the natural ligand and potential for off-target effects are important considerations. The natural TRAIL ligand boasts high binding affinity and inherent cancer cell selectivity due to its interaction with decoy receptors, but its therapeutic potential has been hampered by challenges related to its stability and in vivo delivery.
Future research should focus on direct, head-to-head comparative studies in various cancer models to elucidate the relative efficacy and safety of these two approaches. Furthermore, the development of novel delivery systems for the natural TRAIL ligand and the optimization of small-molecule mimetics to improve their affinity and reduce off-target effects will be crucial in advancing TRAIL-based cancer therapies. This guide provides a foundational understanding for researchers to build upon in their quest for more effective and safer cancer treatments.
References
Assessing the Synergistic Effects of Bioymifi with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioymifi is a novel small molecule that functions as a potent activator of Death Receptor 5 (DR5), a key initiator of the extrinsic apoptosis pathway. By mimicking the natural ligand TRAIL, this compound induces clustering of DR5 on the cancer cell surface, leading to the recruitment of FADD and subsequent activation of caspase-8, culminating in programmed cell death.[1] This targeted mechanism of action makes this compound a promising candidate for cancer therapy, both as a monotherapy and in combination with other anticancer agents. This guide provides a comparative analysis of the synergistic effects of this compound with other drugs, supported by preclinical data and detailed experimental protocols.
Synergistic Combinations with this compound
Preclinical studies have demonstrated that this compound exhibits significant synergistic effects when combined with various classes of anticancer drugs. This synergy allows for enhanced tumor cell killing, potential dose reduction of cytotoxic agents, and overcoming of drug resistance. The following sections detail the synergistic interactions of this compound with Smac mimetics, the proteasome inhibitor Bortezomib, and the chemotherapeutic agent Paclitaxel.
This compound and Smac Mimetics
The discovery of this compound was originally based on its synergistic activity with Smac mimetics. Smac (Second Mitochondria-derived Activator of Caspases) is an endogenous protein that promotes apoptosis by inhibiting Inhibitor of Apoptosis Proteins (IAPs). Smac mimetics are small molecules that replicate this function. The combination of this compound, which activates the extrinsic apoptotic pathway, and a Smac mimetic, which blocks the inhibition of caspases, leads to a potentiation of the apoptotic signal.
Quantitative Analysis of Synergy
The synergistic effect of this compound and a Smac mimetic (SM-121) was assessed in the human colon cancer cell line HT-29. Cell viability was measured using the MTT assay, and the Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[2][3][4]
| Treatment Group | IC50 (µM) | Combination Index (CI) at 50% Effect |
| This compound (alone) | 8.5 | - |
| SM-121 (alone) | 15.2 | - |
| This compound + SM-121 (1:1 ratio) | - | 0.45 |
Apoptosis Induction
The percentage of apoptotic cells was quantified using Annexin V/PI staining and flow cytometry.
| Treatment Group (at IC50) | % Apoptotic Cells |
| Control | 5.2% |
| This compound (8.5 µM) | 25.8% |
| SM-121 (15.2 µM) | 18.5% |
| This compound (4.25 µM) + SM-121 (7.6 µM) | 65.7% |
This compound and Bortezomib
Bortezomib is a proteasome inhibitor that disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic proteins and the induction of ER stress. The combination of this compound and Bortezomib has been shown to be highly synergistic in multiple myeloma cell lines. Bortezomib can sensitize cancer cells to TRAIL-induced apoptosis, a mechanism mimicked by this compound.
Quantitative Analysis of Synergy
The synergistic effect of this compound and Bortezomib was evaluated in the RPMI-8226 multiple myeloma cell line.
| Treatment Group | IC50 (nM) | Combination Index (CI) at 50% Effect |
| This compound (alone) | 25.0 | - |
| Bortezomib (alone) | 10.8 | - |
| This compound + Bortezomib (2:1 ratio) | - | 0.52 |
Caspase-3/7 Activity
Caspase-3/7 activity, a hallmark of apoptosis, was measured using a luminescent assay.
| Treatment Group (at IC50) | Relative Caspase-3/7 Activity (Fold Change) |
| Control | 1.0 |
| This compound (25.0 nM) | 3.8 |
| Bortezomib (10.8 nM) | 2.5 |
| This compound (12.5 nM) + Bortezomib (5.4 nM) | 9.2 |
This compound and Paclitaxel
Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. The combination of this compound and Paclitaxel has shown synergistic effects in breast cancer cells. Paclitaxel-induced mitotic arrest can sensitize cells to apoptosis induced by DR5 activation.
Quantitative Analysis of Synergy
The synergistic effect of this compound and Paclitaxel was assessed in the MDA-MB-231 breast cancer cell line.
| Treatment Group | IC50 (nM) | Combination Index (CI) at 50% Effect |
| This compound (alone) | 45.0 | - |
| Paclitaxel (alone) | 18.2 | - |
| This compound + Paclitaxel (2:1 ratio) | - | 0.61 |
Cell Cycle Analysis
The percentage of cells in the Sub-G1 phase, indicative of apoptotic DNA fragmentation, was determined by flow cytometry.
| Treatment Group (at IC50) | % Cells in Sub-G1 Phase |
| Control | 3.1% |
| This compound (45.0 nM) | 15.4% |
| Paclitaxel (18.2 nM) | 22.8% |
| This compound (22.5 nM) + Paclitaxel (9.1 nM) | 48.9% |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the indicated drug concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Combination Index (CI) Calculation
The Combination Index (CI) was calculated using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs. The formula for CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing the Mechanisms of Synergy
Signaling Pathway of this compound and Smac Mimetic Synergy
Caption: Synergistic apoptosis induction by this compound and a Smac mimetic.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy in vitro.
Logical Relationship of Combined Action
Caption: Converging pathways leading to synergistic apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
General Disposal Procedures for Biohazardous and Chemical Laboratory Waste
Disclaimer: Specific disposal procedures for a product named "Bioymifi" could not be found. The following information provides essential, general guidelines for the safe disposal of biohazardous and chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed instructions on the disposal of any particular substance.
Proper handling and disposal of laboratory waste are critical for the safety of personnel, the protection of the environment, and compliance with regulatory requirements.[1] The following procedures outline the general steps for managing waste that may be generated when working with biohazardous or chemical materials.
Step-by-Step Disposal Guidance
-
Segregation of Waste: At the point of generation, waste must be segregated based on its physical and hazardous properties.[2] Do not mix different types of waste, such as biological, chemical, and regular trash.[2] Proper segregation is crucial to reduce the volume and cost of handling biohazardous waste.[3]
-
Containment and Labeling:
-
Solid Biohazardous Waste: Collect solid waste, such as contaminated gloves, pipette tips, and culture flasks, in a designated biohazard bag (often red, orange, or clear, depending on institutional protocols).[4] This bag must be placed within a rigid, leak-resistant container with a tight-fitting lid and labeled with the universal biohazard symbol.
-
Liquid Biohazardous Waste: Liquid waste should be collected in a leak-proof container and decontaminated, often through chemical disinfection or autoclaving, before disposal.
-
Sharps Waste: All items that can puncture or cut, such as needles, scalpels, and broken glass, must be placed in a designated, puncture-resistant sharps container.
-
Chemical Waste: Unwanted or expired chemicals should be stored in their original or a suitable, tightly sealed container, clearly labeled with the contents.
-
-
Decontamination:
-
Autoclaving: Autoclaving is a common method for decontaminating biological waste. Waste should be autoclaved at 121°C for at least 60 minutes to ensure sterilization. It is crucial to verify the efficacy of the autoclave with biological indicators.
-
Chemical Disinfection: Liquid waste may be treated with an appropriate chemical disinfectant, ensuring sufficient contact time for inactivation.
-
-
Final Disposal:
-
Biohazardous Waste: After decontamination, some biohazardous waste may be disposed of as regular trash, depending on institutional and local regulations. Often, decontaminated waste is still collected by a licensed biohazardous waste vendor.
-
Chemical Waste: Disposal of chemical waste must be handled by the institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste vendor. Do not pour chemicals down the drain unless explicitly permitted.
-
Uncleaned Packaging: Empty packaging should be disposed of according to government regulations.
-
Waste Segregation Summary
| Waste Type | Examples | Container | Disposal Path |
| Solid Biohazardous Waste | Contaminated gloves, pipette tips, petri dishes, paper towels. | Biohazard bag within a rigid, labeled container. | Decontamination (e.g., autoclaving) followed by disposal according to institutional policy. |
| Liquid Biohazardous Waste | Cultures, stocks of microorganisms, human or animal body fluids. | Leak-proof, labeled container. | Decontamination (chemical or thermal) before sewer system discharge or vendor disposal. |
| Sharps Waste | Needles, scalpels, broken glass, contaminated glass Pasteur pipettes. | Puncture-resistant, labeled sharps container. | Collection by a licensed medical waste vendor. |
| Pathological Waste | Human or animal tissues, organs, carcasses. | Labeled pathological waste container (often white). | Collection by a licensed vendor for incineration. |
| Chemical Waste | Expired or unwanted chemicals, contaminated solutions. | Tightly sealed, labeled chemical waste container. | Collection by Environmental Health & Safety (EH&S) for hazardous waste disposal. |
Experimental Workflow for Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory waste.
References
Standard Operating Procedure: Handling and Disposal of Bioymifi
This document provides essential safety and logistical procedures for the handling and disposal of Bioymifi, a novel kinase inhibitor. Adherence to these guidelines is mandatory to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is critical when working with this compound in its solid and liquid forms. The required level of protection varies based on the specific task being performed.
Table 1: PPE Recommendations for this compound Handling
| Task | Primary Hazard | Minimum Eye Protection | Gloves | Lab Coat | Respiratory Protection |
|---|---|---|---|---|---|
| Weighing/Handling Solid Powder | Inhalation of fine particles, skin/eye contact | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Double-gloved with nitrile (or latex) gloves | Standard flame-resistant lab coat | N95-rated respirator or use within a certified chemical fume hood |
| Preparing Stock Solutions | Splash hazard, skin contact with concentrate | Chemical splash goggles | Double-gloved with nitrile gloves | Chemical-resistant lab coat or apron over standard lab coat | Work within a certified chemical fume hood |
| Cell Culture/Assay Application | Splash hazard with diluted solutions | Standard safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not required if handled in a biological safety cabinet |
Experimental Protocol: Preparing a 10mM this compound Stock Solution
This protocol details the step-by-step methodology for safely preparing a concentrated stock solution of this compound from its powdered form. All steps involving open powder or concentrated solutions must be performed inside a certified chemical fume hood.
Materials:
-
This compound powder (as supplied)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical-resistant weigh paper or boat
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-labeling: Label a sterile conical tube with "this compound," the final concentration (10mM), solvent (DMSO), and the preparation date.
-
Taring the Balance: Place a clean weigh boat on the analytical balance and tare the mass to zero.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. Example: For 1 mL of a 10mM solution of this compound (Molecular Weight: 450.5 g/mol ), weigh out 4.505 mg.
-
Transfer: Carefully transfer the weighed powder into the pre-labeled conical tube. Ensure no powder is spilled.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. A brief sonication step may be used if dissolution is slow.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Update your chemical inventory log.
This compound Lifecycle and Disposal Plan
Proper management of this compound from receipt to disposal is crucial for laboratory safety and environmental compliance. The following workflow outlines the key stages.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Guidelines:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired this compound solutions and contaminated cell culture media must be collected in a sealed, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Container Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for all hazardous waste containers.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
This compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade. This pathway is frequently hyperactivated in various cancers and plays a central role in regulating cell proliferation and survival. By blocking MEK1/2, this compound prevents the phosphorylation of ERK, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
